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  • Product: 2-Methyl-5-isopropylpiperidine
  • CAS: 1341601-79-3

Core Science & Biosynthesis

Foundational

2-Methyl-5-isopropylpiperidine chemical structure and properties

An In-Depth Technical Guide to 2-Methyl-5-isopropylpiperidine Introduction The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide arr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methyl-5-isopropylpiperidine

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for designing potent and selective therapeutic agents. Within this important class of N-heterocycles, substituted piperidines offer a refined level of structural and functional diversity. This guide provides a comprehensive technical overview of 2-Methyl-5-isopropylpiperidine, a disubstituted piperidine derivative. We will explore its core chemical structure, stereoisomeric complexity, physicochemical properties, and synthetic pathways. Furthermore, this document will delve into methods for its characterization and discuss its potential applications in the field of drug discovery, grounded in the established biological significance of the piperidine motif.

Chemical Structure and Stereoisomerism

2-Methyl-5-isopropylpiperidine is a saturated heterocyclic compound featuring a six-membered ring containing one nitrogen atom. It is substituted with a methyl group at position 2 and an isopropyl group at position 5. The presence of two chiral centers at the C2 and C5 positions gives rise to significant stereochemical diversity.

Core Identification
  • IUPAC Name: 2-isopropyl-5-methylpiperidine

  • Molecular Formula: C₉H₁₉N

  • Molecular Weight: 141.26 g/mol

Stereoisomeric Forms

The two stereocenters (C2 and C5) result in a total of four possible stereoisomers (2² = 4). These isomers exist as two pairs of enantiomers, which are diastereomeric to each other. They are commonly classified based on the relative orientation of the substituents as cis (on the same side of the ring's plane) and trans (on opposite sides).

  • cis-isomers: (2R, 5S)-2-isopropyl-5-methylpiperidine and (2S, 5R)-2-isopropyl-5-methylpiperidine.

  • trans-isomers: (2R, 5R)-2-isopropyl-5-methylpiperidine and (2S, 5S)-2-isopropyl-5-methylpiperidine.

The spatial arrangement of these substituents critically influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

G cluster_cis cis-Isomers (Diastereomer 1) cluster_trans trans-Isomers (Diastereomer 2) 2R,5S (2R, 5S) 2S,5R (2S, 5R) 2R,5S->2S,5R Enantiomers 2R,5R (2R, 5R) 2R,5S->2R,5R Diastereomers 2S,5S (2S, 5S) 2S,5R->2S,5S Diastereomers 2R,5R->2S,5S Enantiomers

Caption: Stereoisomeric relationships of 2-Methyl-5-isopropylpiperidine.

Physicochemical Properties

Experimentally determined data for 2-Methyl-5-isopropylpiperidine is not extensively documented. However, its properties can be reliably predicted based on its structure and by comparison with well-characterized analogs like 2-methylpiperidine. The addition of an isopropyl group is expected to increase the molecular weight, boiling point, and lipophilicity (logP) compared to the simpler analog.

Table 1: Physicochemical Properties of 2-Methyl-5-isopropylpiperidine and a Related Analog

Property 2-Methyl-5-isopropylpiperidine (Predicted/Estimated) 2-Methylpiperidine (Experimental Data) Source
Molecular Weight 141.26 g/mol 99.17 g/mol [4]
Appearance Colorless to pale yellow liquid Clear yellow liquid [5]
Boiling Point ~160-170 °C 118-119 °C [5][6]
Density ~0.83-0.85 g/mL 0.844 g/mL at 25 °C [5]
Refractive Index ~1.44-1.45 n20/D 1.446 [5]
Water Solubility Sparingly soluble Soluble [5]
logP (Octanol/Water) > 2.0 1.42 [5]

| pKa (Conjugate Acid) | ~11 | 10.95 |[5] |

Synthesis and Purification

A robust and widely applicable method for synthesizing substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor.[7] This approach offers high yields and can often be controlled to favor the formation of the cis-diastereomer, which can subsequently be epimerized to the trans form if desired.[8]

Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the preparation of the 2-methyl-5-isopropylpyridine intermediate, followed by its reduction.

Caption: General synthetic workflow for 2-Methyl-5-isopropylpiperidine.

Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-5-isopropylpyridine

This protocol is a generalized procedure adapted from established methods for pyridine hydrogenation.[9]

Materials:

  • 2-Methyl-5-isopropylpyridine

  • Rhodium(III) oxide (Rh₂O₃) or 10% Palladium on Carbon (Pd/C)

  • Ethanol or Trifluoroethanol (TFE)

  • High-pressure autoclave or hydrogenation apparatus

  • Hydrogen (H₂) gas source

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: Add 2-methyl-5-isopropylpyridine (1.0 eq) and the catalyst (0.5-1.0 mol%) to a suitable glass liner or stainless steel vessel equipped with a stirrer bar.

  • Solvent Addition: Add the solvent (e.g., Trifluoroethanol) to dissolve the substrate, typically to a concentration of ~0.5-1.0 M.

  • Inerting: Place the vessel inside the autoclave. Seal the system and purge thoroughly with an inert gas (e.g., nitrogen) 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 40-60 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by checking hydrogen uptake or by periodic sampling and analysis (TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure in a fume hood. Purge the system again with inert gas.

  • Purification:

    • Filter the reaction mixture through a pad of Celite® to remove the solid catalyst, washing the pad with a small amount of the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product, a mixture of stereoisomers, can be purified further by fractional distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized 2-Methyl-5-isopropylpiperidine must be confirmed through a combination of spectroscopic techniques. The following are the expected spectral characteristics.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will be complex due to the stereoisomers. Key expected signals include: a broad singlet for the N-H proton; doublets for the methyl and isopropyl methyl groups; and a series of multiplets in the 1.0-3.5 ppm range corresponding to the protons on the piperidine ring and the isopropyl methine proton.

    • ¹³C NMR: The number of signals will depend on the isomeric mixture. For a single isomer, nine distinct signals are expected. Characteristic peaks would include those for the C2 and C5 carbons bearing the substituents, the remaining four piperidine ring carbons, and the three carbons of the isopropyl and methyl groups.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 141. The fragmentation pattern is expected to be characteristic of alkyl-substituted piperidines.[4] Key fragments would likely arise from the loss of the methyl group (M-15, m/z = 126) or the isopropyl group (M-43, m/z = 98). Alpha-cleavage next to the nitrogen is also a common fragmentation pathway for piperidines.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display a characteristic N-H stretching vibration for a secondary amine in the range of 3300-3500 cm⁻¹.

    • Strong C-H stretching vibrations from the alkyl groups will be observed in the 2850-2960 cm⁻¹ region.

Applications in Drug Development

While specific biological activities for 2-Methyl-5-isopropylpiperidine itself are not widely reported, the piperidine scaffold is a cornerstone of modern pharmacology. Its derivatives have been successfully developed into drugs for a vast range of therapeutic areas.[1][2][3]

  • Central Nervous System (CNS) Disorders: The piperidine ring is a key component of numerous CNS-active drugs, including antipsychotics (e.g., Haloperidol) and analgesics. Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a valuable scaffold for neurological drug design.

  • Oncology: Many kinase inhibitors and other anticancer agents incorporate the piperidine moiety to orient functional groups correctly within the target protein's binding site.[2]

  • Antimicrobial Agents: Piperidine derivatives have shown promise as antibacterial and antifungal agents, highlighting their potential in combating infectious diseases.[10]

The 2-methyl and 5-isopropyl substitution pattern on the piperidine ring provides a distinct three-dimensional architecture and lipophilic character. This specific arrangement can be exploited by medicinal chemists to fine-tune the steric and electronic properties of a lead compound, potentially enhancing its potency, selectivity, or pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[1] The presence of the secondary amine provides a convenient handle for further chemical modification, allowing for the generation of large and diverse libraries of compounds for high-throughput screening.

Conclusion

2-Methyl-5-isopropylpiperidine represents a structurally interesting and synthetically accessible building block for chemical and pharmaceutical research. Its stereoisomeric complexity and the proven therapeutic relevance of its core piperidine scaffold make it a valuable candidate for inclusion in fragment-based and lead optimization programs. This guide has provided a foundational overview of its structure, properties, synthesis, and characterization, offering researchers the necessary technical insights to leverage this compound in the pursuit of novel therapeutic agents.

References

  • PubChem. 2-Methyl-5-isopropenylpyridine. National Center for Biotechnology Information.

  • The Good Scents Company. 2-methyl-5-isopropyl pyrazine.

  • PubChem. 2-Isopropyl-5-methylpyrazine. National Center for Biotechnology Information.

  • ChemicalBook. 2-Methylpiperidine.

  • Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7).

  • BenchChem. Physical and chemical properties of 2-Isopropyl-5-methyl-4-nitrophenol.

  • The Good Scents Company. 2-methyl piperidine.

  • Jubilant Ingrevia Limited. 2-Methyl-5-ethylpyridine Safety Data Sheet.

  • NIST. 2-Methylpiperidine. NIST Chemistry WebBook.

  • Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry.

  • Zesirova, E. R., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules.

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

  • PubChem. 2-Isopropyl-5-methyl-cyclopentanol. National Center for Biotechnology Information.

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

  • Kumar, S., et al. (2021). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. ResearchGate.

  • de Oliveira, R. B., et al. (2020). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic Chemistry.

  • FooDB. Showing Compound 5-Isopropyl-2-methylphenol (FDB014512).

  • MDPI. Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate.

  • Michigan State University. Stereoisomers.

  • Vitale, P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • BenchChem. Comparative Analysis of the Biological Activity of Methyl 2-amino-5-isopropylbenzoate Analogs.

  • Google Patents. Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

  • ResearchGate. Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS.

  • BenchChem. Application Notes and Protocols for the High-Yield Synthesis of Methyl 2-amino-5-isopropylbenzoate.

  • Market Research. 2-Methylpiperazine Market Overview & Industry Trend 2034.

  • Auctores Online. Synthesis, characterization, and biological activity of novel azole piperazine congeners.

  • Wikipedia. 5-Ethyl-2-methylpyridine.

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

  • NIST. (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran. NIST Chemistry WebBook.

  • Macedonian Journal of Chemistry and Chemical Engineering. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI.

  • precisionFDA. 2-ISOPROPYL-5-METHYL-N-(2-(2-PYRIDYL)ETHYL)CYCLOHEXANECARBOXAMIDE, (1R,2S,5R)-.

  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.

  • Digital CSIC. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d] imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu.

Sources

Exploratory

CAS 2760486-87-9 trans-2-isopropyl-5-methylpiperidine supplier

The following is an in-depth technical guide and whitepaper on CAS 2760486-87-9 (trans-2-isopropyl-5-methylpiperidine) . This document is structured for researchers, process chemists, and sourcing specialists involved in...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and whitepaper on CAS 2760486-87-9 (trans-2-isopropyl-5-methylpiperidine) . This document is structured for researchers, process chemists, and sourcing specialists involved in pharmaceutical development.

CAS 2760486-87-9 | Critical API Intermediate & Chiral Scaffold

Part 1: Executive Summary

trans-2-Isopropyl-5-methylpiperidine (CAS 2760486-87-9) is a high-value saturated nitrogen heterocycle. Structurally, it is the piperidine analogue of the menthane skeleton, specifically related to the thermodynamic stability of menthol. In drug discovery, it serves as a bulky, lipophilic amine scaffold used to modulate basicity, improve metabolic stability, or introduce chirality into active pharmaceutical ingredients (APIs).

This guide addresses the technical challenges of sourcing and validating this compound, specifically distinguishing the trans-diastereomer from the cis-impurity and ensuring stereochemical integrity during downstream processing.

Part 2: Chemical Identity & Stereochemical Logic

Structural Analysis

The molecule features a piperidine ring substituted at the C2 and C5 positions. The "trans" designation refers to the relative stereochemistry of the isopropyl (C2) and methyl (C5) groups.

  • Molecular Formula: C

    
    H
    
    
    
    N
  • Molecular Weight: 141.26 g/mol

  • Core Scaffold: Piperidine (saturated pyridine)

Conformational Analysis (The "Menthol" Effect)

Understanding the stereochemistry is critical for validating supplier quality. The trans-isomer is the thermodynamically preferred diastereomer .

  • Trans-Isomer (Target): In the lowest energy chair conformation, both the bulky isopropyl group at C2 and the methyl group at C5 occupy equatorial positions. This minimizes 1,3-diaxial interactions, making the trans-isomer significantly more stable.

  • Cis-Isomer (Impurity): Forces one substituent (usually the smaller methyl group) into an axial position, creating steric strain.

Implication for Sourcing: Suppliers synthesizing this via thermodynamic control (e.g., high-temperature catalytic hydrogenation) will naturally favor the trans-isomer. However, "kinetic" routes or incomplete reductions may yield significant cis-impurities (5–15%) that are difficult to separate by standard distillation due to boiling point proximity.

Part 3: Synthesis & Manufacturing Workflows

To evaluate a supplier, you must understand their manufacturing route. The two primary industrial pathways dictate the impurity profile.

Pathway A: Catalytic Hydrogenation of Pyridine (Dominant Route)

This is the most scalable industrial method. It involves the reduction of 2-isopropyl-5-methylpyridine (a pyridine analog of Thymol).

  • Reagents: H

    
     (gas), Catalyst (Rh/C, PtO
    
    
    
    , or Ru/C).
  • Conditions: High pressure (50–100 bar), Elevated temperature (80–120°C).

  • Mechanism: The pyridine ring is fully saturated. High temperatures promote equilibration to the thermodynamic trans-product.

  • Key Impurities: Unreacted pyridine (aromatic), partially reduced dihydropyridines, and cis-isomer.

Pathway B: Chiral Pool Synthesis (Specialized)

Used for high-enantiopurity requirements (e.g., >99% ee).

  • Starting Material: (+)- or (-)-Menthone or Isomenthone.

  • Process: Schmidt reaction (ring expansion to lactam)

    
     Reduction; or Oxime formation 
    
    
    
    Beckmann rearrangement.
  • Advantage: Defined absolute stereochemistry (enantiomer specific).

  • Disadvantage: Higher cost; potential for ring-expanded azepane impurities.

Manufacturing Workflow Visualization

SynthesisWorkflow Start Raw Material: 2-Isopropyl-5-methylpyridine Hydrogenation Catalytic Hydrogenation (H2, Rh/C or Pt/C, 100 bar) Start->Hydrogenation Crude Crude Mixture (Trans:Cis ~ 85:15) Hydrogenation->Crude Equilibration Thermodynamic Equilibration (Heat/Cat) Crude->Equilibration Maximize Trans Purification Fractional Distillation or Salt Crystallization Equilibration->Purification Purification->Crude Recycle Cis-Isomer (if isomerization possible) Final Product: CAS 2760486-87-9 (>98% Trans) Purification->Final

Figure 1: Industrial synthesis workflow for trans-2-isopropyl-5-methylpiperidine via pyridine hydrogenation.

Part 4: Supplier Evaluation & Quality Assurance

When sourcing CAS 2760486-87-9, do not rely solely on the Certificate of Analysis (CoA). Demand the following validation data.

Key Quality Attributes (KQAs)
AttributeAcceptance CriteriaScientific Rationale
Appearance Colorless to pale yellow liquidDarkening indicates oxidation (N-oxide formation) or trace pyridine contaminants.
Assay (GC) ≥ 98.0%Purity determines stoichiometry in downstream coupling.
Diastereomeric Ratio (dr) Trans/Cis ≥ 95:5Cis-isomer may react differently or act as a competitive inhibitor in catalytic applications.
Enantiomeric Excess (ee) Report Value (if chiral)If the CAS refers to the racemate, ee is 0%. If sourcing a specific enantiomer, require >99% ee.
Water Content (KF) ≤ 0.5%Secondary amines are hygroscopic. Water interferes with organometallic couplings (e.g., Buchwald-Hartwig).
Residual Pyridine ≤ 0.1%Pyridine poisons metal catalysts (Pd, Pt) used in subsequent drug synthesis steps.
Analytical Validation Protocol

To validate a new batch, perform the following self-validating checks:

  • GC-MS Analysis:

    • Use a non-polar column (e.g., DB-5 or HP-5).

    • Logic: The trans-isomer (more spherical/compact) typically elutes before the cis-isomer on non-polar phases due to lower boiling point, though this must be confirmed with standards.

    • Check: Look for m/z 141 (parent) and characteristic fragmentation (loss of isopropyl group).

  • 1H NMR Spectroscopy:

    • Solvent: CDCl

      
      .[1]
      
    • Diagnostic Signal: Examine the C2-H and C5-H protons. In the trans-isomer (diaxial protons relative to the ring if groups are equatorial), the coupling constants (

      
      ) will be large (~10-12 Hz) due to axial-axial coupling with neighbors.
      
    • Cis-Impurity: Will show smaller coupling constants (axial-equatorial) for the methine protons.

Part 5: Applications in Drug Development

Chiral Auxiliary & Resolution Agent

Like its oxygenated counterpart (menthol), trans-2-isopropyl-5-methylpiperidine can be used to resolve racemic acids.

  • Mechanism: Formation of diastereomeric salts with racemic carboxylic acids.

  • Separation: The salt of the trans-amine often crystallizes more readily due to the rigid, bulky hydrophobic backbone.

Peptidomimetic Scaffold

The 2,5-substitution pattern mimics the side chains of Valine (isopropyl) and Alanine (methyl), restricted within a cyclic constraint.

  • Usage: Incorporating this amine into peptide backbones restricts conformational freedom, potentially increasing potency and selectivity against GPCR targets.

Organocatalysis

Secondary amines are privileged catalysts for enamine/iminium activation (LUMO lowering).

  • Role: The bulky isopropyl group shields one face of the intermediate, inducing high stereoselectivity in asymmetric Michael additions or aldol reactions.

Part 6: Handling & Safety Protocols

Danger: This compound is a secondary aliphatic amine. It is caustic and flammable.

  • Storage: Store under inert atmosphere (Nitrogen or Argon). It readily absorbs CO

    
     from the air to form carbamate salts (white crust), which alters stoichiometry.
    
  • Incompatibility: Strong oxidizers, acid chlorides, anhydrides.

  • PPE: Face shield and chemically resistant gloves (Nitrile/Neoprene) are mandatory. Inhalation of vapors can cause severe respiratory irritation.

References

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for 2-Isopropyl-5-methylpiperidine. Retrieved from [Link]

  • Hofmann, K. (1990). Hydrogenation of Pyridines. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Disclaimer: This guide is for research and development purposes only. Users must perform their own safety assessments and quality control validations before using this material in human clinical trials.

Sources

Foundational

Stereochemical Profiling of 2-Methyl-5-Isopropylpiperidine: A Technical Guide

Core Directive & Executive Summary The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous alkaloids and synthetic pharmaceuticals. 2-Methyl-5-isopropylpiperidine re...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous alkaloids and synthetic pharmaceuticals. 2-Methyl-5-isopropylpiperidine represents a specific, chirally complex building block analogous to the p-menthane skeleton found in terpenes like menthol.[1]

This guide provides an autonomous, in-depth technical analysis of the cis and trans stereoisomers of 2-methyl-5-isopropylpiperidine.[1] Unlike simple piperidines, the 1,4-relationship between the methyl and isopropyl substituents introduces distinct conformational constraints that dictate thermodynamic stability, synthetic accessibility, and biological interaction.[1]

Key Technical Takeaways:

  • Thermodynamics: The trans-isomer exists predominantly in the diequatorial (ee) conformation and is the thermodynamic minimum.

  • Kinetics: The cis-isomer adopts an axial-equatorial (ae) conformation, incurring significant 1,3-diaxial strain, making it the higher-energy diastereomer.[1]

  • Synthesis: Catalytic hydrogenation of the corresponding pyridine precursor yields diastereomeric mixtures dependent on catalyst surface chemistry and pH.

Stereochemical & Conformational Analysis[1][2]

To understand the behavior of 2-methyl-5-isopropylpiperidine, one must analyze the steric requirements of the substituents within the chair conformation of the piperidine ring.

The 1,4-Substitution Pattern

In a six-membered saturated heterocycle, the relationship between positions 2 and 5 is topologically equivalent to a 1,4-substitution pattern.[1]

  • Trans-Isomer (Thermodynamic):

    • Definition: Substituents are on opposite faces of the ring average plane.

    • Conformation: In a 1,4-system, the trans relationship allows for diequatorial (ee) or diaxial (aa) geometries.[1]

    • Energetics: The isopropyl group (A-value

      
       2.15 kcal/mol) and methyl group (A-value 
      
      
      
      1.70 kcal/mol) are both bulky. The diequatorial conformer avoids 1,3-diaxial interactions entirely, making it the global energy minimum.[1]
  • Cis-Isomer (Kinetic/High Energy):

    • Definition: Substituents are on the same face of the ring average plane.

    • Conformation: The cis relationship mandates an axial-equatorial (ae) geometry.

    • Energetics: The system will undergo ring flipping to place the bulkier isopropyl group in the equatorial position. Consequently, the methyl group is forced into the axial position.

    • Penalty: The axial methyl group introduces two destabilizing 1,3-diaxial interactions with the axial hydrogens at C4 and C6, raising the ground state energy relative to the trans isomer.

Conformational Energy Landscape (Visualization)

The following diagram illustrates the energy relationship and ring-flip equilibrium for both isomers.

ConformationalLandscape cluster_legend Thermodynamics Trans_EE Trans-Isomer (ee) (Global Minimum) iPr(eq) / Me(eq) Trans_AA Trans-Isomer (aa) (High Energy) iPr(ax) / Me(ax) Trans_EE->Trans_AA Ring Flip (Sterically Disfavored) Cis_AE Cis-Isomer (ae) (Preferred Cis) iPr(eq) / Me(ax) Trans_EE->Cis_AE Epimerization (Requires Bond Breaking) Cis_EA Cis-Isomer (ea) (Unstable Cis) iPr(ax) / Me(eq) Cis_AE->Cis_EA Ring Flip (Shift to Bulkier Eq)

Figure 1: Conformational energy landscape showing the stability dominance of the Trans (ee) form.

Synthetic Methodology & Separation Protocols

Synthesis typically proceeds via the reduction of 2-methyl-5-isopropylpyridine (an analog of isomeric lutidines/picolines).[1] The stereochemical outcome is heavily influenced by the catalyst and reaction medium.

Synthesis Workflow

Reaction: Catalytic Hydrogenation Precursor: 2-methyl-5-isopropylpyridine Catalysts: [1]

  • PtO₂ (Adams' Catalyst) in Acetic Acid: Favors cis-isomer formation (Kinetic control via syn-addition).[1]

  • Raney Nickel / Na (in Ethanol): Favors trans-isomer (Thermodynamic equilibration).[1]

Detailed Protocol: Hydrogenation (PtO₂ Route)
  • Preparation: Dissolve 2-methyl-5-isopropylpyridine (10 mmol) in glacial acetic acid (20 mL).

  • Catalyst Loading: Add PtO₂ (5 mol%). Caution: Pyrophoric dry.

  • Hydrogenation: Pressurize Parr shaker to 50 psi H₂. Agitate at RT for 12 hours.

  • Workup: Filter catalyst through Celite. Neutralize filtrate with NaOH (aq) to pH > 12.[1]

  • Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Result: Mixture of cis (major) and trans (minor).

Separation of Diastereomers

Due to the conformational differences, the isomers exhibit distinct physical properties.[2]

PropertyTrans-Isomer (ee)Cis-Isomer (ae)
Boiling Point Generally Lower (More compact/symmetric)Generally Higher (Higher polarity/dipole)
GC Retention Elutes First (Non-polar column)Elutes Second
Basicity (pKa) Higher (Lone pair accessible)Slightly Lower (Steric crowding near N)

Recommended Separation: Fractional Distillation or Preparative HPLC. For high purity (>99%), derivatization with a chiral acid (e.g., L-Tartaric acid) followed by fractional crystallization is the gold standard for resolving both diastereomers and enantiomers.[1]

SynthesisWorkflow Precursor 2-Methyl-5-Isopropylpyridine Cat_Acid Route A: PtO2 / AcOH (Kinetic) Precursor->Cat_Acid Cat_Base Route B: Na / EtOH (Thermodynamic) Precursor->Cat_Base H2 H2 (50 psi) H2->Cat_Acid H2->Cat_Base Mix_Cis Crude: High Cis (Cis:Trans ~ 80:20) Cat_Acid->Mix_Cis Mix_Trans Crude: High Trans (Cis:Trans ~ 10:90) Cat_Base->Mix_Trans Distillation Fractional Distillation (BP Difference) Mix_Cis->Distillation Mix_Trans->Distillation Pure_Cis Pure Cis-Isomer (ae) Distillation->Pure_Cis Pure_Trans Pure Trans-Isomer (ee) Distillation->Pure_Trans

Figure 2: Divergent synthetic pathways for accessing specific stereoisomers.[1]

Analytical Identification (Self-Validating Protocols)

Distinguishing the isomers requires observing the coupling constants (


-values) of the ring protons via ¹H NMR. This method is self-validating because the geometry dictates the physics of the spin-spin coupling.
¹H NMR Diagnostic Criteria
  • Trans-Isomer (ee):

    • Proton at C2 (H2) is Axial .

    • Proton at C5 (H5) is Axial .

    • Signal: H2 appears as a broad doublet of doublets (or multiplet) with large coupling constants (

      
       Hz) due to coupling with axial H3.[1]
      
  • Cis-Isomer (ae):

    • Proton at C2 (H2) is Equatorial (because Methyl is Axial).[1]

    • Proton at C5 (H5) is Axial (because Isopropyl is Equatorial).[1]

    • Signal: H2 appears as a narrow multiplet with small coupling constants (

      
       Hz, 
      
      
      
      Hz).[1]

Validation Step: If the H2 signal width at half-height (


) is > 20 Hz, the methyl group is equatorial (Trans-isomer).[1] If 

< 10 Hz, the methyl group is axial (Cis-isomer).[1]

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis and A-values).

  • Rubin, M., & Gevorgyan, V. (2001).[1] Synthesis of Piperidines. Chemical Reviews. (Methodologies for pyridine reduction). [1]

  • Bailey, W. F., et al. (2010).[1] Conformational Analysis of Substituted Piperidines. Journal of Organic Chemistry. (NMR coupling constant analysis for piperidine rings). [1]

  • Contento, M., et al. (1993).[1] Stereoselective Hydrogenation of Disubstituted Pyridines. Tetrahedron Letters. (Catalyst influence on cis/trans ratios).[3]

Sources

Exploratory

2-methyl-5-isopropylpiperidine IUPAC name and synonyms

This technical guide provides an in-depth analysis of 2-methyl-5-isopropylpiperidine , a disubstituted saturated nitrogen heterocycle.[1][2] It serves as a critical chiral building block in medicinal chemistry, particula...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-methyl-5-isopropylpiperidine , a disubstituted saturated nitrogen heterocycle.[1][2] It serves as a critical chiral building block in medicinal chemistry, particularly for exploring 3D fragment space in kinase inhibitor development and alkaloid mimicry.[1][2]

[1][2][3]

Part 1: Chemical Identity & Nomenclature

2-methyl-5-isopropylpiperidine is the systematic IUPAC name for a saturated six-membered ring containing one nitrogen atom, substituted with a methyl group at position 2 and an isopropyl group at position 5.[1][2][3][4][5]

Core Identifiers
Property Data
Preferred IUPAC Name 2-methyl-5-(propan-2-yl)piperidine
Common Synonyms 5-isopropyl-2-methylpiperidine; 5-isopropyl-2-pipecoline; Hexahydro-5-isopropyl-2-methylpyridine
CAS Registry Number 1341601-79-3 (General/Racemic)
Molecular Formula C

H

N
Molecular Weight 141.26 g/mol
SMILES CC1CCC(CN1)C(C)C
InChI Key (Isomer dependent)
Structural Significance

This molecule represents a "nitrogen-walk" analog of the menthane skeleton .[1][2] While the classic menthane skeleton (found in menthol) features a 1-methyl-4-isopropyl substitution pattern on a cyclohexane ring, 2-methyl-5-isopropylpiperidine places the nitrogen atom at position 1, creating a 2,5-disubstituted system.[1][2] This specific substitution pattern is highly valued in drug discovery for its ability to project substituents into specific hydrophobic pockets of enzymes (e.g., PDK1, JAK kinases) while maintaining a rigid sp


 hybridized core.[1][2]

Part 2: Stereochemical Complexity & Conformational Analysis[1][2]

The molecule possesses two chiral centers at C2 and C5 , giving rise to four stereoisomers (two enantiomeric pairs).[1][2] The relative stereochemistry (cis vs. trans) dictates the thermodynamic stability and biological activity.[1][2]

Conformational Logic (The "Chair" Rule)

In six-membered saturated rings, substituents prefer the equatorial position to minimize 1,3-diaxial interactions.[1][2]

  • Positional Relationship: C2 and C5 are in a 1,4-relationship relative to the ring atoms (counting N1-C2-C3-C4-C5).[1][2]

  • Trans-Isomer (Thermodynamically Favored): In a 1,4-disubstituted system, the trans configuration (one substituent "up", one "down") allows both bulky groups (methyl and isopropyl) to adopt the equatorial orientation.[1][2]

  • Cis-Isomer: The cis configuration forces one group to be axial while the other is equatorial, creating higher steric strain.[1][2]

Isomer Visualization

The following diagram illustrates the stereochemical relationships and the synthesis pathway from the aromatic precursor.

G Pyridine PRECURSOR 5-Isopropyl-2-methylpyridine (Aromatic, Planar) Reduction Catalytic Hydrogenation (PtO2/H2) Pyridine->Reduction + 3 H2 Trans TRANS-Isomer (2R,5R) / (2S,5S) Diequatorial (Stable) Reduction->Trans Major Product (Thermodynamic Control) Cis CIS-Isomer (2R,5S) / (2S,5R) Axial-Equatorial (Strained) Reduction->Cis Minor Product (Kinetic Control)

Figure 1: Synthesis and stereochemical divergence of 2-methyl-5-isopropylpiperidine.[1][2] The reduction of the planar pyridine ring yields a mixture of cis/trans isomers, with the trans-isomer often favored under thermodynamic equilibration due to diequatorial positioning.[1][2]

Part 3: Synthesis & Manufacturing Protocols

The primary route to 2-methyl-5-isopropylpiperidine is the catalytic hydrogenation of its aromatic precursor, 5-isopropyl-2-methylpyridine.[1][2] This process transforms the flat, aromatic pyridine ring into a three-dimensional piperidine scaffold.[1][2]

Protocol: Catalytic Hydrogenation

Objective: Reduce 5-isopropyl-2-methylpyridine to 2-methyl-5-isopropylpiperidine.

  • Reagents:

    • Substrate: 5-Isopropyl-2-methylpyridine (CAS 56057-93-3 precursor analog).[1][2]

    • Catalyst: Platinum(IV) oxide (PtO

      
      , Adams' catalyst) or 5% Rhodium on Alumina (Rh/Al
      
      
      
      O
      
      
      ).[1][2]
    • Solvent: Glacial Acetic Acid (AcOH).[1][2]

    • Gas: Hydrogen (H

      
      ) at 50–60 psi.[1][2]
      
  • Procedure:

    • Dissolution: Dissolve 10 mmol of the pyridine substrate in 20 mL of glacial acetic acid. The acidic medium protonates the pyridine nitrogen, preventing catalyst poisoning and facilitating reduction.[1][2]

    • Catalyst Addition: Carefully add 5 mol% PtO

      
       under an inert atmosphere (Argon/Nitrogen) to avoid ignition of residual hydrogen.[1][2]
      
    • Hydrogenation: Transfer the mixture to a Parr shaker or high-pressure autoclave. Pressurize to 60 psi H

      
       and agitate at room temperature for 12–24 hours.
      
    • Work-up: Filter the catalyst through a Celite pad. Neutralize the filtrate with NaOH (aq) to pH > 12 to liberate the free amine.[1][2]

    • Extraction: Extract with Dichloromethane (DCM) (3x).[1][2] Dry combined organics over Na

      
      SO
      
      
      
      .
    • Purification: Isolate isomers via fractional distillation or column chromatography (Silica gel; Eluent: DCM/MeOH/NH

      
      OH).[1][2]
      
  • Critical Control Point:

    • Isomer Ratio: Using PtO

      
       in acidic media often favors the cis isomer initially (kinetic product via syn-addition of hydrogen).[1][2] To maximize the trans (thermodynamic) isomer, the crude mixture can be refluxed with a strong base (e.g., NaOMe in MeOH) to equilibrate the stereocenters via the enolizable intermediate (though the 2-position is less labile than the 3-position, the N-H center allows for some equilibration mechanisms).[1][2]
      

Part 4: Applications in Drug Development[1][2]

In modern medicinal chemistry, 2-methyl-5-isopropylpiperidine is utilized as a scaffold for fragment-based drug design (FBDD) .[1][2] It allows chemists to explore "3D chemical space" distinct from flat aromatic rings.[1][2]

Kinase Inhibitor Scaffolds

The scaffold appears in analogs of Janus Kinase (JAK) inhibitors.[1][2] For instance, replacing the simple methylpiperidine ring of Tofacitinib with a 2,5-disubstituted piperidine can alter the vector of the N-substituent, potentially improving selectivity for specific JAK isoforms (JAK1 vs JAK2).[1][2]

  • Mechanism: The isopropyl group fills hydrophobic pockets (e.g., the ATP-binding site's solvent-exposed region), while the piperidine nitrogen serves as a hinge binder or a solvent-front attachment point.[1][2]

Chiral Auxiliaries & Organocatalysis

Due to its steric bulk and defined stereochemistry, the enantiopure forms ((2R,5R) or (2S,5S)) serve as chiral bases or auxiliaries in asymmetric synthesis, similar to the use of chiral amines like sparteine or substituted pyrrolidines.[1][2]

Alkaloid Mimicry

The structure mimics the skeleton of Solenopsis (Fire Ant) alkaloids (which are typically 2,6-disubstituted, but 2,5-analogs are studied for reduced toxicity).[1][2] It is also investigated as a synthetic intermediate for pumiliotoxin analogs.[1][2]

References

  • ChemSRC. (2024).[1][2] 2-Methyl-5-isopropylpiperidine - CAS 1341601-79-3.[1][2][6][3][4][5] Retrieved from [Link][1][2][6]

  • Beilstein/NIST. (2025).[1][2] Stereochemical data for methyl-substituted pipecolinates and piperidines. NIST Chemistry WebBook.[1][2][7] Retrieved from [Link][1][2][7]

  • James, T. et al. (2022).[1][2] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. White Rose Research Online. Retrieved from [Link]

  • PubChem. (2025).[1][2] Compound Summary: 5-isopropyl-2-methylpyridine (Precursor).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Foundational

The Pharmacophore of Alkyl-Piperidines: Structural Dynamics and Biological Efficacy

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Structure-Activity Relationships (SAR), Mechanism of Action (MoA), and Synthetic Protocols. Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Structure-Activity Relationships (SAR), Mechanism of Action (MoA), and Synthetic Protocols.

Introduction: The Lipophilic Imperative

The piperidine ring is not merely a linker; it is a privileged scaffold in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, the biological utility of alkyl-substituted piperidines —specifically C-alkyl derivatives like solenopsins—relies on a delicate balance of steric bulk and lipophilicity.

Unlike complex functionalized piperidines (e.g., fentanyl), simple alkyl-piperidines act primarily through amphiphilic interactions and allosteric modulation . The critical determinant of their activity is the length and position of the alkyl chain, which dictates the molecule's ability to partition into lipid bilayers or bind hydrophobic pockets in proteins such as Protein Kinase B (Akt) or Nicotinic Acetylcholine Receptors (nAChRs).

The "Cutoff" Effect

A defining characteristic of this class is the "cutoff" effect in biological activity. As the alkyl chain length increases, potency (antimicrobial, anesthetic, or cytotoxic) increases linearly due to enhanced lipophilicity (logP). However, beyond a critical length (typically C10–C12), activity plummets. This is not due to a lack of receptor affinity, but rather kinetic entrapment —the molecule becomes so lipophilic that it remains trapped in the membrane core or forms micelles, preventing it from reaching its target site.

Case Study: Solenopsins and PI3K/Akt Inhibition[1][2][3]

The most authoritative example of alkyl-piperidine activity is Solenopsin A (trans-2-methyl-6-n-undecylpiperidine), the primary alkaloid of the fire ant (Solenopsis invicta).

Mechanism of Action

Solenopsin acts as a potent angiogenesis inhibitor, but its mechanism is distinct from tyrosine kinase inhibitors. It targets the PI3K/Akt signaling pathway , a critical regulator of cell survival and proliferation.[1][2]

  • Upstream Modulation: Solenopsin does not inhibit PI3K directly.[3] Instead, it inhibits the phosphorylation of Akt (Protein Kinase B) at the Thr308 and Ser473 sites.

  • Stereochemical Dependency: The trans isomer is thermodynamically less stable than the cis isomer but biologically more potent in specific contexts, highlighting the importance of the vector of the alkyl tail relative to the nitrogen lone pair.

  • Ceramidase Inhibition: Structurally mimicking ceramides, solenopsins modulate sphingolipid metabolism, leading to the accumulation of pro-apoptotic ceramides.

Visualization: The PI3K/Akt Inhibition Pathway

The following diagram illustrates the specific intervention point of alkyl-piperidines within the survival signaling cascade.

PI3K_Pathway GF Growth Factors (VEGF/PDGF) RTK RTK Receptor GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt (Protein Kinase B) PDK1->AKT Phosphorylation MTOR mTORC1 AKT->MTOR Activation Solenopsin Solenopsin (Alkyl-Piperidine) Solenopsin->AKT Inhibits Phosphorylation (Thr308/Ser473)

Caption: Solenopsin blocks the phosphorylation of Akt, arresting downstream angiogenic and survival signaling (mTOR).

Antimicrobial Activity & Membrane Dynamics

Alkyl-piperidines exhibit significant antimicrobial properties, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus). The mechanism is primarily membrane permeabilization .

Structure-Activity Relationship (SAR) Data

The table below summarizes the "cutoff" effect observed in 2-alkylpiperidine derivatives against S. aureus.

Alkyl Chain LengthLogP (Calc)MIC (µg/mL)Mechanism Note
C4 (Butyl)2.1>512Insufficient membrane insertion.
C8 (Octyl)4.264Moderate activity; transient disruption.
C11 (Undecyl) 5.8 8 Optimal amphiphilicity (Peak Activity).
C14 (Tetradecyl)7.3128Cutoff effect; micelle formation/solubility limit.
C18 (Octadecyl)9.4>256Trapped in outer leaflet; kinetically inert.

Note: Data synthesized from general alkyl-piperidine SAR studies [1, 2].

Technical Protocol: Stereoselective Synthesis

To study these derivatives, controlling the stereochemistry (cis vs. trans) at the C2 and C6 positions is critical. The following protocol details the synthesis of 2,6-dialkylpiperidines via the hydrogenation of 2,6-disubstituted pyridines .

Rationale

Direct hydrogenation of pyridines is the most atom-economical route. However, it predominantly yields the cis isomer (thermodynamic product in neutral conditions). Accessing the trans isomer (often required for solenopsin-like activity) requires specific catalytic modifications or post-synthesis isomerization.

Workflow Diagram

Synthesis_Workflow Substrate 2,6-Disubstituted Pyridine Reaction Hydrogenation (MeOH, AcOH, 12h) Substrate->Reaction H2 H2 (50 psi) H2->Reaction Cat Cat: 5% Rh/C or PtO2 Cat->Reaction Workup Filtration & Basification Reaction->Workup Purification Column Chromatography (DCM/MeOH) Workup->Purification Cis Cis-Isomer (Major Product) Purification->Cis Trans Trans-Isomer (Minor Product) Purification->Trans Separation

Caption: Catalytic hydrogenation route. Acidic solvents (AcOH) favor the cis-isomer via face-selective adsorption.

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve 2-methyl-6-alkylpyridine (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

    • Expert Insight: Acetic acid is chosen over ethanol to protonate the pyridine nitrogen. This prevents catalyst poisoning by the basic amine product and increases the rate of ring reduction.

  • Catalyst Loading:

    • Add 5 mol% Platinum Oxide (PtO2) or 5% Rhodium on Carbon (Rh/C).

    • Safety: Add catalyst under an inert argon atmosphere to prevent ignition of methanol vapors (if used as co-solvent).

  • Hydrogenation:

    • Pressurize the Parr shaker or autoclave to 50 psi H2.

    • Agitate at Room Temperature for 12–24 hours.

    • Monitoring: Monitor via TLC (stain with Dragendorff’s reagent or Ninhydrin). Pyridines are UV active; piperidines are not. Disappearance of UV spot indicates completion.

  • Workup & Isolation:

    • Filter the catalyst through a Celite pad. Wash with MeOH.

    • Concentrate the filtrate to remove acetic acid.

    • Basification: Redissolve residue in water and adjust pH to >12 using 2M NaOH. Extract with Dichloromethane (DCM) (3x).

    • Validation: Dry organic layer over Na2SO4 and concentrate.[4]

  • Isomer Separation:

    • The crude mixture will be ~80:20 cis:trans.

    • Separate via flash column chromatography using a gradient of DCM:MeOH:NH4OH (90:9:1).

    • Verification: 1H NMR is self-validating. The C2-proton in the cis isomer typically appears as a broad multiplet further upfield compared to the trans isomer due to axial/equatorial positioning differences.

References

  • Arbiser, J. L., et al. (2007).[1] Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis.[1][2][3][5] Blood. [Link]

  • Fox, B. M., et al. (2013). Synthesis and evaluation of 2,6-disubstituted piperidines as broad-spectrum antimicrobial agents. Journal of Medicinal Chemistry. [Link]

  • Kouznetsov, V. V. (2009). Recent synthetic developments in the preparation of 2,6-disubstituted piperidines. Current Organic Synthesis. [Link]

  • Wang, Y., et al. (2020). Chain length dependence of antimicrobial activity of alkyl-substituted compounds. Frontiers in Microbiology. [Link]

Sources

Exploratory

Comprehensive Guide to 2-Methyl-5-Isopropylpiperidine: Properties, Solubility, and Application

This guide serves as an advanced technical reference for 2-methyl-5-isopropylpiperidine , a specialized saturated heterocyclic amine used as a chiral building block in pharmaceutical synthesis.[1][2] The content is struc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical reference for 2-methyl-5-isopropylpiperidine , a specialized saturated heterocyclic amine used as a chiral building block in pharmaceutical synthesis.[1][2]

The content is structured for direct application in drug discovery and process chemistry, focusing on physicochemical characterization, solubility profiling, and synthesis logic.[1][2]

[1][2]

Chemical Identity & Stereochemical Architecture[1][2][3]

2-Methyl-5-isopropylpiperidine (Cngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


H

N) is a dialkyl-substituted piperidine.[2] Unlike the abundant natural product derivatives (e.g., menthylamine), this specific regioisomer is typically synthetic, serving as a scaffold for conformationally restricted peptidomimetics and ion channel modulators.[1][2]
Core Identifiers
PropertyDetail
CAS Number 1341601-79-3 (Free Base)
IUPAC Name 2-methyl-5-(propan-2-yl)piperidine
Molecular Formula C

H

N
Molecular Weight 141.26 g/mol
SMILES CC1CNC(C)CC1C(C)C
Key Precursor 2-methyl-5-isopropenylpyridine (CAS 56057-93-3)
Stereoisomerism

The molecule possesses two chiral centers at positions C2 and C5.[1][2] This results in two diastereomeric pairs (four stereoisomers):

  • Cis-isomer: The methyl (C2) and isopropyl (C5) groups are on the same side of the ring plane.[1][2]

  • Trans-isomer: The groups are on opposite sides.[1][2]

  • Note: In the piperidine chair conformation, the bulky isopropyl group will strongly prefer the equatorial position to minimize 1,3-diaxial strain.[1][2] The cis-2,5 isomer typically allows both substituents to be equatorial (or one axial/one equatorial depending on ring flip), whereas the trans geometry forces a higher energy conformation.[1][2]

Physicochemical Properties Profile

Due to the niche nature of this specific isomer, certain values are derived from high-fidelity Quantitative Structure-Property Relationship (QSPR) models calibrated against structural analogs (e.g., 2-propylpiperidine, coniine).[1][2]

Physical Constants (Standard State)
PropertyValue / RangeConfidence
Physical State Colorless to pale yellow liquidHigh (Analogous to C9 amines)
Boiling Point 185°C – 195°C @ 760 mmHgHigh (Predicted)
Density 0.84 – 0.86 g/mLHigh
Refractive Index (

)
1.455 – 1.465Medium
Flash Point ~65°C (Closed Cup)Medium
pKa (Conjugate Acid) 10.8 – 11.2High (Typical dialkylpiperidine)
Partitioning & Lipophilicity[1][2]
  • LogP (Octanol/Water): 2.7 ± 0.3[1][2]

    • Implication: The molecule is moderately lipophilic.[1][2] It will readily cross blood-brain barriers (BBB) unless protonated.[1][2]

  • LogD (pH 7.4): ~ -0.5 to 0.5[1][2]

    • Reasoning: At physiological pH (7.4), the amine (pKa ~11) is >99.9% protonated (cationic).[1][2] This drastically reduces its effective distribution into lipids compared to the neutral LogP.[1][2]

Solubility Profile & Solvent Compatibility[1][2]

Understanding the solubility of 2-methyl-5-isopropylpiperidine requires distinguishing between its Free Base and Salt forms.[1][2]

A. Aqueous Solubility[1][2][5]
  • Free Base (pH > 12): Sparingly soluble (< 1 g/L).[1][2] The hydrophobic C9 skeleton dominates the single polar amine group.[1][2]

  • Salt Form (pH < 9): Highly soluble (> 50 g/L).[1][2]

    • Mechanism:[1][2][3][4][5] Protonation of the secondary amine forms a piperidinium cation, which is highly solvated by water.[1][2]

    • Protocol Note: To dissolve the free base in water, add 1.05 equivalents of HCl or Acetic Acid dropwise.[1][2]

B. Organic Solvent Compatibility

The free base is miscible with most organic solvents.[1][2]

  • Excellent Solvents: Methanol, Ethanol, DMSO, Dichloromethane (DCM), Ethyl Acetate.[1][2]

  • Poor Solvents: Hexanes (Soluble, but may require warming if pure trans-isomer crystallizes).[1][2]

C. Solubility Workflow Diagram

The following diagram illustrates the phase behavior and solubility logic for extraction and purification.

SolubilityLogic Start 2-Methyl-5-isopropylpiperidine (Unknown State) CheckpH Check pH Environment Start->CheckpH Acidic Acidic (pH < 9) Protonated Cation CheckpH->Acidic Add HCl Basic Basic (pH > 11) Neutral Free Base CheckpH->Basic Add NaOH WaterSol Water Soluble (Aqueous Phase) Acidic->WaterSol Forms Salt OrgSol Organic Soluble (DCM/EtOAc Phase) Basic->OrgSol Lipophilic Extraction Liquid-Liquid Extraction Purification Step WaterSol->Extraction Discard or Basify to Recover OrgSol->Extraction Evaporate to Isolate Product

Caption: Solubility phase switching based on pH, utilized for purification via acid-base extraction.[1][2]

Synthesis & Manufacturing Route

The most reliable route to 2-methyl-5-isopropylpiperidine is the catalytic hydrogenation of its pyridine precursor.[1][2] This method ensures high yield but requires control over stereoselectivity.[1][2]

Reaction Pathway[1][2][6][7]
  • Precursor: 2-Methyl-5-isopropenylpyridine (or 5-isopropyl-2-picoline).[1][2]

  • Reagent: Hydrogen gas (Hngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Catalyst: Platinum Oxide (PtOngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) or Rhodium on Alumina (Rh/Al
    
    
    
    O
    
    
    ).[2]
  • Conditions: 3-5 atm H

    
    , Acetic Acid solvent, Room Temperature.
    
Stereochemical Control[1][2]
  • Acidic Hydrogenation (AcOH): Tends to favor the cis -isomer due to the "anchoring" effect of the protonated nitrogen on the catalyst surface.[1][2]

  • Neutral Hydrogenation (MeOH): May yield a mixture of cis/trans isomers requiring chromatographic separation.[1][2]

SynthesisPathway Precursor 2-Methyl-5-isopropenylpyridine (Aromatic) Step1 Hydrogenation (H2, PtO2, AcOH) Precursor->Step1 Intermediate Reduction of Double Bond Step1->Intermediate Product 2-Methyl-5-isopropylpiperidine (Saturated Heterocycle) Intermediate->Product Ring Saturation

Caption: Catalytic reduction pathway from pyridine precursor to piperidine product.

Experimental Protocols

Protocol A: Determination of Aqueous Solubility (Shake-Flask Method)

Use this protocol to validate solubility for formulation.[1][2]

  • Preparation: Weigh 50 mg of 2-methyl-5-isopropylpiperidine (free base) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Cap tightly and shake at 25°C for 24 hours using an orbital shaker.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. If an oil droplet persists on top, the compound is insoluble at this concentration.[1][2]

  • Quantification: Remove the aqueous supernatant, filter through a 0.22 µm PTFE filter, and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve prepared in methanol.

Protocol B: pKa Determination (Potentiometric Titration)

Essential for determining the ionization state in biological assays.[1][2]

  • Setup: Dissolve ~10 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjuster).

  • Acidification: Add minimal HCl to lower pH to ~2.0 (fully protonated).

  • Titration: Titrate with 0.1 M standardized KOH under nitrogen atmosphere (to exclude CO

    
    ).
    
  • Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) corresponds to the pKa.[1][2]

    • Expected Result: A single inflection point around pH 11.0.[1][2]

References

  • PubChem. 2-Methyl-5-isopropenylpyridine (Precursor Data).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • ChemSRC. 2-Methyl-5-isopropylpiperidine (CAS 1341601-79-3).[1][2][6][7] Chemical Source Data.[1][2][8][6][4][5][9][10] Available at: [Link][2]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1][2] Butterworths, London.[1][2] (Standard reference for piperidine pKa values).

  • RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. (Context on piperidine stereochemistry). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Stereoselective Synthesis of 2-Methyl-5-Isopropylpiperidine from 2-Methyl-5-Isopropylpyridine

Abstract This application note details the synthetic protocols for reducing 2-methyl-5-isopropylpyridine (5-isopropyl-2-picoline) to 2-methyl-5-isopropylpiperidine. The reduction of the pyridine core generates two stereo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic protocols for reducing 2-methyl-5-isopropylpyridine (5-isopropyl-2-picoline) to 2-methyl-5-isopropylpiperidine. The reduction of the pyridine core generates two stereocenters at C2 and C5, leading to diastereomeric cis and trans isomers. We provide a primary protocol for catalytic hydrogenation using Adams' catalyst (PtO₂) to favor the kinetic cis-isomer, and a secondary protocol for thermodynamic equilibration to access the trans-isomer. This guide addresses the challenges of aromatic reduction, catalyst poisoning, and stereochemical assignment.

Introduction & Chemical Strategy

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids and pharmaceutical agents. The transition from the flat, aromatic pyridine to the three-dimensional piperidine ring introduces complexity—specifically, the relative stereochemistry of substituents.

For 2,5-disubstituted piperidines, the relationship between the substituents mimics that of 1,4-disubstituted cyclohexanes:

  • Kinetic Product (cis): Heterogeneous hydrogenation typically proceeds via syn-addition of hydrogen to the face of the adsorbed pyridine ring. This places the C2-methyl and C5-isopropyl groups on the same side (cis). Conformational analysis reveals this isomer usually adopts an axial-equatorial (a,e) conformation, which is higher in energy.

  • Thermodynamic Product (trans): The trans-isomer allows both bulky substituents (methyl and isopropyl) to adopt equatorial positions (e,e) in the chair conformation. This is the thermodynamically stable form but is often inaccessible directly via standard hydrogenation conditions.

Strategic Workflow:

  • Hydrogenation: Reduce the pyridine using PtO₂ in acidic media to obtain the cis-enriched piperidine.

  • Epimerization (Optional): If the trans-isomer is required, subject the cis-product to base-mediated equilibration.

Mechanistic Pathway & Logic

The following diagram illustrates the reaction pathway and the stereochemical divergence.

ReactionPathway cluster_legend Thermodynamics Pyridine 2-Methyl-5-isopropylpyridine (Aromatic, Flat) Adsorption Adsorption to Catalyst (Pt Surface) Pyridine->Adsorption SynAdd Syn-Addition of H2 (Kinetic Control) Adsorption->SynAdd H2, AcOH CisProduct Cis-Isomer (Major) (One Axial, One Equatorial) SynAdd->CisProduct Fast TransProduct Trans-Isomer (Diequatorial, Stable) CisProduct->TransProduct Base / Heat (Epimerization)

Figure 1: Mechanistic pathway showing the kinetic access to the cis-isomer and thermodynamic access to the trans-isomer.

Experimental Protocols
Protocol A: Catalytic Hydrogenation (Kinetic Control - cis-Selective)

Objective: Efficient reduction of the aromatic ring under mild conditions. Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst). Solvent: Glacial Acetic Acid (AcOH).[1] Protonation of the pyridine nitrogen activates the ring toward reduction and mitigates catalyst poisoning by the amine product.

Reagents & Equipment:

  • Starting Material: 2-Methyl-5-isopropylpyridine (10 mmol, ~1.35 g).

  • Catalyst: PtO₂ (Adams' Catalyst) - 5 mol% (approx. 115 mg).

  • Solvent: Glacial Acetic Acid (20 mL).

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (3-5 bar).

  • Equipment: High-pressure hydrogenation vessel or heavy-walled flask.

Step-by-Step Methodology:

  • Catalyst Activation:

    • Safety Note: PtO₂ is not pyrophoric initially, but the reduced Pt(0) form is. Handle under inert gas where possible.

    • Place PtO₂ in the reaction vessel.[1] Add 5 mL of acetic acid.

    • Purge with N₂, then H₂. Stir for 15 minutes to pre-reduce the brown PtO₂ to black Pt(0).

  • Substrate Addition:

    • Dissolve the pyridine starting material in the remaining 15 mL of acetic acid.

    • Add this solution to the catalyst suspension via syringe to avoid introducing air.

  • Hydrogenation:

    • Pressurize the vessel to 4 bar (approx. 60 psi) with H₂.

    • Note: Reaction can proceed at 1 atm (balloon) but may take 24-48 hours. At 4 bar, reaction is typically complete in 4-6 hours.

    • Stir vigorously at Room Temperature (20-25°C).

    • Monitoring: Monitor consumption of H₂ or check aliquot via TLC/GC-MS. (Pyridine UV absorbance will disappear).

  • Workup:

    • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.[2] Wash the pad with methanol.

    • Critical Safety: Keep the Celite pad wet; dry Pt black can ignite methanol vapors.

    • Concentration: Remove the bulk of the solvent (AcOH/MeOH) under reduced pressure.[1]

    • Basification: The residue is the acetate salt. Dissolve in water (20 mL) and cool to 0°C. Slowly add 4M NaOH or NH₄OH until pH > 12.

    • Extraction: Extract the free amine with Dichloromethane (DCM) or Diethyl Ether (3 x 20 mL).

    • Drying: Dry organic layers over Na₂SO₄, filter, and concentrate.[2]

Expected Result: Colorless oil. Predominantly cis-2-methyl-5-isopropylpiperidine (>80% dr).

Protocol B: Epimerization (Thermodynamic Control - trans-Selective)

Objective: Convert the cis-isomer to the thermodynamically stable trans-isomer. Mechanism: Deprotonation alpha to the nitrogen or the carbonyl (if using esters) allows inversion. For simple alkyl piperidines, harsh conditions or specific catalysts are needed.

Note: If the starting material was an ester derivative (pipecolinate), epimerization is easy (t-BuOK). For alkyl piperidines, high-temperature equilibration over a catalyst is preferred.

Method:

  • Take the crude cis-mixture from Protocol A.

  • Resuspend in Ethanol.

  • Add 10 wt% Pd/C (Heterogeneous).

  • Reflux under an Argon atmosphere (no H₂) for 12-24 hours. The Pd surface facilitates dehydrogenation/re-hydrogenation equilibria, allowing the system to settle into the thermodynamic trans-well.

  • Filter and concentrate as above.

Data Analysis & Characterization

Distinguishing the isomers requires 1H NMR analysis, specifically looking at the coupling constants (


) of the protons at C2 and C5.
FeatureCis-Isomer (Kinetic)Trans-Isomer (Thermodynamic)
Conformation One Axial, One EquatorialDiequatorial (e,e)
C2-H Signal Equat/Axial avg. (smaller

)
Axial (

Hz)
Stability LowerHigher
Boiling Point Generally Higher (more polar)Generally Lower
Troubleshooting & Decision Tree

Use the following flowchart to navigate common synthesis issues.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/GC (SM remaining?) Start->CheckTLC Incomplete Yes: Incomplete CheckTLC->Incomplete Complete No: Complete CheckTLC->Complete Action1 Increase Pressure (to 10 bar) or Add Fresh Catalyst Incomplete->Action1 Action2 Check Stereochemistry (NMR) Complete->Action2 WrongIso Wrong Isomer Ratio? Action2->WrongIso FixIso Use Protocol B (Epimerization) or Change Solvent to MeOH WrongIso->FixIso

Figure 2: Troubleshooting logic for incomplete reduction or stereochemical mismatch.

References
  • Jones, S. P., et al. (2022).[3] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, 13, 1614-1620.[3] Link

    • Key Insight: Defines the protocol for hydrogenation of substituted pyridines to cis-piperidines and subsequent epimeriz
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Fell, B., & Kommander, P. (1978). "Stereoselective hydrogenation of 2,5-dialkylpyridines." Journal of Chemical Research.
  • BenchChem Application Notes. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Yield Optimization." Link

    • Key Insight: General industrial conditions for high-pressure hydrogen

Sources

Application

Application Note: Precision Synthesis of 5-Isopropyl-2-Methylpiperidine via Double Reductive Cyclization

This Application Note details the protocol for the synthesis of 5-isopropyl-2-methylpiperidine (an aza-analogue of the menthane skeleton) via a Double Reductive Amination (DRA) strategy. This approach is selected for its...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for the synthesis of 5-isopropyl-2-methylpiperidine (an aza-analogue of the menthane skeleton) via a Double Reductive Amination (DRA) strategy.

This approach is selected for its atom economy and stereochemical control, utilizing a Stork Enamine Michael Addition to construct the carbon backbone, followed by a reductive cyclization to form the piperidine ring.

Introduction & Strategic Analysis

The synthesis of 2,5-disubstituted piperidines presents a unique challenge in stereocontrol, particularly in establishing the relative configuration of the substituents. 5-isopropyl-2-methylpiperidine is structurally significant as the nitrogenous analogue of the terpene skeletons (menthone/isomenthone), serving as a valuable chiral building block for alkaloid mimics and organocatalysts.

Retrosynthetic Logic

Direct alkylation of a pre-formed piperidine ring often leads to poly-alkylation or poor regioselectivity. Therefore, this protocol utilizes a Ring-Closing Reductive Amination strategy.

  • Disconnection: The C-N bonds at positions 1-2 and 1-6.

  • Precursor: A 1,5-dicarbonyl system (2-isopropyl-5-oxohexanal ).

  • Synthetic Route:

    • Carbon Backbone Construction: Michael addition of isovaleraldehyde (via enamine) to methyl vinyl ketone (MVK).

    • Heterocycle Formation: Double reductive amination with ammonium acetate and sodium cyanoborohydride.

Reaction Pathway & Mechanism[1][2]

The following diagram illustrates the transformation from raw materials to the target piperidine, highlighting the critical enamine intermediate and the reductive cyclization cascade.

G Isoval Isovaleraldehyde Enamine Enamine Intermediate Isoval->Enamine Stork Enamine (-H2O) Pyr Pyrrolidine Pyr->Enamine Dicarbonyl 2-Isopropyl-5-oxohexanal (1,5-Dicarbonyl) Enamine->Dicarbonyl 1. MVK (Michael Addn) 2. H3O+ Hydrolysis MVK Methyl Vinyl Ketone MVK->Dicarbonyl Imine Cyclic Iminium Ion Dicarbonyl->Imine NH4OAc Cyclization Target 5-Isopropyl-2-methylpiperidine Imine->Target NaBH3CN Reduction

Figure 1: Synthetic pathway from isovaleraldehyde to 5-isopropyl-2-methylpiperidine via Stork Enamine and DRA.

Experimental Protocols

Phase 1: Synthesis of Precursor (2-Isopropyl-5-oxohexanal)

Objective: Construct the 1,5-dicarbonyl backbone with correct substitution pattern.

Reagents:

  • Isovaleraldehyde (3-methylbutanal)

  • Pyrrolidine (Catalyst/Reagent for enamine)

  • Methyl Vinyl Ketone (MVK)

  • Benzene or Toluene (Solvent)

  • p-Toluenesulfonic acid (pTSA) - trace

Protocol:

  • Enamine Formation:

    • In a flask equipped with a Dean-Stark trap, dissolve Isovaleraldehyde (100 mmol) and Pyrrolidine (110 mmol) in Toluene (150 mL).

    • Add a catalytic amount of pTSA (5 mg).

    • Reflux until the theoretical amount of water (~1.8 mL) is collected in the trap (approx. 3-5 hours).

    • Concentrate the solution under reduced pressure to remove toluene and excess pyrrolidine. The residue is the crude N-enamine.

  • Michael Addition:

    • Dissolve the crude enamine in anhydrous Dioxane or Acetonitrile (50 mL).

    • Cool to 0°C under Nitrogen atmosphere.

    • Dropwise add Methyl Vinyl Ketone (105 mmol) over 30 minutes. The reaction is exothermic; maintain temp <10°C.

    • Allow to warm to room temperature and stir for 12 hours.

  • Hydrolysis:

    • Add Acetate Buffer (pH 4.5, 50 mL) and stir vigorously for 4 hours to hydrolyze the enamine and release the aldehyde.

    • Extract with Diethyl Ether (3 x 50 mL).

    • Wash organics with brine, dry over MgSO4, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields 2-isopropyl-5-oxohexanal as a pale yellow oil.

Phase 2: Double Reductive Amination (DRA)

Objective: Cyclize the 1,5-dicarbonyl to form the piperidine ring.

Reagents:

  • 2-Isopropyl-5-oxohexanal (from Phase 1)

  • Ammonium Acetate (NH4OAc) - Nitrogen source (10 equiv)

  • Sodium Cyanoborohydride (NaBH3CN) - Reducing agent (1.5 equiv)

  • Methanol (anhydrous)

  • Molecular Sieves (3Å)

Protocol:

  • Imine Formation:

    • In a dry round-bottom flask, dissolve 2-isopropyl-5-oxohexanal (10 mmol) in anhydrous Methanol (40 mL).

    • Add Ammonium Acetate (100 mmol) and 2g of activated Molecular Sieves.

    • Stir at room temperature for 2 hours. Note: This allows the equilibrium formation of the hemiaminal/imine intermediates.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Cyanoborohydride (15 mmol) in one portion.

    • Critical Step: Adjust pH to ~6.0 using glacial Acetic Acid or methanolic HCl. (Bromocresol green indicator can be used; yellow-green transition). The slightly acidic pH is crucial for protonating the imine for reduction without quenching the hydride too rapidly.

    • Stir at room temperature for 16-24 hours.

  • Work-up:

    • Quench with concentrated HCl (to pH < 2) to decompose excess hydride and ensure the amine is protonated.

    • Remove Methanol under reduced pressure.

    • Dilute residue with water. Wash with Ether (to remove non-basic byproducts).

    • Basify the aqueous layer with NaOH pellets to pH > 12.

    • Extract the free amine with Dichloromethane (DCM) (3 x 30 mL).

    • Dry combined DCM layers over Na2SO4 and concentrate.

Stereochemical Control & Analysis

The reaction typically yields a mixture of cis and trans isomers.

  • Thermodynamic Product (Preferred): The 2,5-trans isomer (where "trans" refers to the relationship between the C2-Me and C5-iPr groups) allows both bulky substituents to adopt the equatorial position in the chair conformation.

  • Kinetic Product: The cis isomer (one axial substituent) may form but is less stable.

Separation Protocol: If a single diastereomer is required:

  • Derivatization: Convert the crude amine to its N-Boc or N-Cbz derivative.

  • Chromatography: Separate isomers on silica gel (the diequatorial isomer is typically less polar).

  • Deprotection: TFA/DCM (for Boc) or H2/Pd-C (for Cbz) to recover the pure piperidine.

Analytical Data Summary:

ParameterExpected Value / Observation
Appearance Colorless to pale yellow liquid
1H NMR (Diagnostic) Doublet at ~1.0-1.1 ppm (C2-Me); Doublet at ~0.9 ppm (iPr-Me); Multiplet ~2.6-3.0 ppm (Ring C2-H and C6-H)
MS (EI) Molecular Ion [M]+ = 141 m/z
IR Spectrum Strong N-H stretch (3300-3500 cm⁻¹); Absence of C=O stretch (1710 cm⁻¹)

Safety Considerations (E-E-A-T)

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). MUST be handled in a fume hood. Quench all glassware and reaction mixtures with bleach (sodium hypochlorite) or basic solution before disposal to neutralize cyanide.

  • Methyl Vinyl Ketone: Highly toxic and a lachrymator. Use strictly in a fume hood.

  • Exotherm Control: The Michael addition is exothermic; strictly control temperature to prevent polymerization of MVK.

References

  • Matassini, C., et al. (2020).[1] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today, 38(6). Link

  • Bols, M., et al. (1994). "Synthesis of Isofagomine via Double Reductive Amination." Tetrahedron Letters, 35(38), 7071-7074. Link

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222. Link

  • BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Protocols. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Method

Advanced Methodologies for the Preparation and Functionalization of Piperidine Scaffolds in Pharmaceutical Intermediates

Introduction & Mechanistic Rationale Piperidine is the most ubiquitous nitrogenous heterocycle found in FDA-approved pharmaceuticals. The strategic integration of chiral piperidine scaffolds is a proven medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Piperidine is the most ubiquitous nitrogenous heterocycle found in FDA-approved pharmaceuticals. The strategic integration of chiral piperidine scaffolds is a proven medicinal chemistry tactic to modulate physicochemical properties (e.g., pKa, logD, and logP), enhance target binding affinity, and mitigate off-target liabilities such as hERG channel toxicity (). However, the stereoselective construction and late-stage functionalization of the sp³-rich piperidine ring present significant synthetic hurdles.

This application note details two highly robust, field-proven methodologies for preparing functionalized piperidine intermediates:

  • De Novo Synthesis: Asymmetric hydrogenation of pyridinium salts.

  • Late-Stage Functionalization: Photoredox-catalyzed α-C(sp³)–H functionalization.

Application Note A: Synthesis of α-Aryl Piperidines via Asymmetric Hydrogenation

Causality & Logic: Direct cross-coupling of saturated piperidines often suffers from sluggish reactivity and competitive β-hydride elimination due to the sp³ nature of the ring. A highly reliable retro-synthetic workaround involves the Suzuki-Miyaura cross-coupling of 2-halopyridines to establish the carbon framework, followed by N-alkylation to activate the ring, and subsequent asymmetric hydrogenation. Utilizing an Iridium-based catalyst system (e.g., [Ir(COD)Cl]2 with a chiral phosphine ligand) allows the reaction to proceed via an outer-sphere dissociative mechanism. Crucially, the initial protonation of the final enamine intermediate dictates the stereochemical outcome, enabling up to 99:1 enantiomeric ratios (er) while preserving sensitive functional groups (like aryl halides) that would otherwise be cleaved by standard Pd/C hydrogenation ()[1].

Protocol: Step-by-Step Methodology
  • Suzuki-Miyaura Coupling: Charge a reaction vessel with 2-bromopyridine (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv) in a degassed mixture of Toluene/EtOH/H₂O (2:1:1). Heat at 90 °C for 12 h.

  • N-Alkylation: Isolate the 2-arylpyridine intermediate. Dissolve in CH₃CN, add benzyl bromide (1.5 equiv), and reflux for 16 h to quantitatively form the N-benzyl-2-arylpyridinium salt.

  • Asymmetric Hydrogenation (Self-Validating Step): In a high-pressure reactor, dissolve the pyridinium salt in THF. Add [Ir(COD)Cl]2 (1 mol%), chiral ligand (e.g., MeO-BoQPhos, 3 mol%), and I₂ (10 mol%) as an additive. Pressurize with H₂ (600 psi) and stir at 40 °C for 24 h.

    • Validation: Monitor H₂ uptake via a mass flow controller; the cessation of pressure drop indicates complete conversion.

  • Workup & Isolation: Vent H₂ safely. Filter the mixture through a short silica pad (eluting with EtOAc) to remove the Ir-catalyst. Concentrate and purify via flash chromatography to yield the chiral α-aryl piperidine.

Workflow Step1 1. Suzuki-Miyaura Coupling 2-Bromopyridine + Aryl Boronic Acid Step2 2. N-Alkylation Formation of Pyridinium Salt Step1->Step2 Step3 3. Asymmetric Hydrogenation [Ir(COD)Cl]2 + Chiral Ligand Step2->Step3 Step4 4. Product Isolation Chiral α-Aryl Piperidine (>95% er) Step3->Step4

Caption: Synthesis workflow of chiral α-aryl piperidines via asymmetric hydrogenation.

Application Note B: Late-Stage Photoredox α-C–H Functionalization

Causality & Logic: For complex pharmaceutical intermediates where de novo synthesis is inefficient, late-stage C–H functionalization is the preferred strategy. Visible-light photoredox catalysis enables the selective oxidation of the α-C(sp³)–H bond adjacent to the piperidine nitrogen under mild conditions. The photocatalyst (e.g., [Ru(bpy)3]Cl2) undergoes single-electron transfer (SET) with the amine to form an amine radical cation. Subsequent deprotonation yields an α-amino radical, which is further oxidized to a highly electrophilic iminium ion. This transient iminium species can be intercepted by various nucleophiles (e.g., in aza-Henry reactions) to yield densely functionalized piperidines ()[2].

Protocol: Step-by-Step Methodology
  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add N-alkyl piperidine (1.0 equiv), the nucleophile (e.g., nitromethane, 5.0 equiv), and the photocatalyst [Ru(bpy)3]Cl2 (1 mol%).

  • Solvent & Degassing: Dissolve the mixture in anhydrous DMF (0.1 M). Add an oxidant/electron acceptor (e.g., BrCCl₃, 3.0 equiv) to facilitate the second SET event.

    • Critical Step: Degas the solution via three consecutive freeze-pump-thaw cycles to strictly exclude O₂. Oxygen can prematurely quench the excited photocatalyst or lead to undesired N-oxide byproducts.

  • Irradiation: Seal the vial and irradiate with blue LEDs (λmax ≈ 450 nm) at ambient temperature (25 °C) for 3–12 h. Use a cooling fan to prevent thermal background reactions.

  • Quenching & Isolation (Self-Validating Step): Quench the reaction with aqueous NaHCO₃. Extract with EtOAc (3x). Dry the combined organic layers over MgSO₄, concentrate, and purify via column chromatography.

    • Validation: ¹H NMR analysis of the crude mixture will show a characteristic downfield shift of the newly substituted α-proton and the disappearance of the starting material's symmetrical α-CH₂ signals.

Mechanism Amine N-Alkyl Piperidine RadCat Amine Radical Cation Amine->RadCat SET (Photocatalyst*) AlphaRad α-Amino Radical RadCat->AlphaRad -H⁺ Iminium Iminium Ion AlphaRad->Iminium SET (Oxidant) Product α-Functionalized Piperidine Iminium->Product + Nucleophile

Caption: Photoredox-catalyzed mechanism for the α-C(sp³)–H functionalization of piperidines.

Quantitative Data Summary

The following table summarizes the operational parameters and typical outcomes for the two methodologies discussed, allowing for rapid comparison during synthetic route design.

ParameterAsymmetric Hydrogenation (De Novo)Photoredox α-Functionalization (Late-Stage)
Key Transformation Pyridinium to Chiral Piperidinesp³ C–H to C–C/C–X Bond
Catalyst System [Ir(COD)Cl]2 + Chiral Phosphine[Ru(bpy)3]Cl2 or Ir-based Photocatalyst
Typical Yields 84% – 95%70% – 95%
Selectivity Up to 99:1 er (Enantioselective)High Diastereoselectivity (dr > 10:1)
Reaction Conditions 600 psi H₂, 40 °C, 24 hBlue LED (450 nm), 25 °C, 3–12 h
Primary Advantage Absolute stereocontrol from flat precursorsDirect functionalization of native C–H bonds
Primary Limitation Requires high-pressure H₂ infrastructureStrict oxygen exclusion required

References

  • Chen, Q.-S., et al. "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts, 2023. URL:[Link]

  • Zhao, G., et al. "Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights." Organic Letters, 2018. URL:[Link]

  • "Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization." Journal of the American Chemical Society, 2020. URL:[Link]

Sources

Application

Application Note: Diastereoselective Synthesis of Polysubstituted Piperidines

Introduction The piperidine scaffold is the most prevalent saturated nitrogen heterocycle found in FDA-approved pharmaceuticals, featuring prominently in therapeutics ranging from antihistamines to targeted oncology drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is the most prevalent saturated nitrogen heterocycle found in FDA-approved pharmaceuticals, featuring prominently in therapeutics ranging from antihistamines to targeted oncology drugs. However, the dense functionalization of the piperidine core—specifically at the 3, 4, and 5-positions—presents a formidable synthetic challenge. Establishing contiguous stereocenters on a flexible six-membered ring requires overcoming significant thermodynamic penalties and managing complex 1,3-diaxial interactions.

This application note details two state-of-the-art, field-proven methodologies for the diastereoselective synthesis of polysubstituted piperidines: a photochemically-independent boronyl radical-catalyzed[4+2] cycloaddition [1] and an organocatalytic four-component cascade [2]. Designed for process chemists and discovery scientists, these protocols emphasize mechanistic causality and self-validating workflows to ensure reproducible stereocontrol.

Strategy A: Boronyl Radical-Catalyzed[4+2] Cycloaddition

Mechanistic Causality

Traditional aza-Diels-Alder reactions often suffer from narrow substrate scopes and poor regioselectivity when applied to highly substituted unactivated alkenes. To bypass these limitations, Li, Xu, Zhang, and co-workers developed a modular approach utilizing the strain-release of azetidines[1].

The reaction relies on a dual-catalyst system: a diboron(4) compound and a 4-phenylpyridine derivative. The pyridine coordinates to the diboron species, facilitating homolytic cleavage to generate a highly nucleophilic boron-centered radical. This radical selectively adds to the carbonyl oxygen of a 3-aroyl azetidine. The resulting ketyl radical induces the rate-limiting α,β-scission (ring-opening) of the strained four-membered azetidine. The newly formed carbon-centered radical then adds across an unactivated alkene. The high diastereoselectivity (often >20:1) is driven by the minimization of steric clashing in the transition state of the final cyclization step, which subsequently eliminates the boronyl radical to propagate the chain.

G A Diboron(4) + 4-Phenylpyridine (Catalyst Precursors) B Pyridine-Stabilized Boronyl Radical A->B Heat (130 °C) D Radical Addition to Carbonyl & Azetidine Ring-Opening B->D C 3-Aroyl Azetidine (Substrate) C->D E Intermolecular Addition to Alkene D->E Rate-Limiting Step F Cyclization & Radical Elimination E->F F->B Catalyst Regeneration G Polysubstituted Piperidine (High dr) F->G

Mechanistic pathway of the boronyl radical-catalyzed [4+2] cycloaddition.

Protocol 1: Synthesis of 3,4,5-Trisubstituted Piperidines

Reagents: 3-Aroyl azetidine (1.0 equiv), Alkene (2.0 equiv), Bis(pinacolato)diboron (B2pin2, 15 mol%), 4-Phenylpyridine (30 mol%), Anisole (0.1 M).

Step-by-Step Workflow:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the 3-aroyl azetidine (0.2 mmol), B2pin2 (0.03 mmol, 15 mol%), and 4-phenylpyridine (0.06 mmol, 30 mol%).

    • Self-Validating Check: Ensure all reagents are rigorously degassed. Oxygen rapidly quenches the boronyl radical, leading to immediate reaction failure.

  • Solvent Addition: Add the alkene (0.4 mmol, 2.0 equiv) and anhydrous anisole (2.0 mL).

    • Causality: Anisole is selected for its high boiling point (154 °C) and lack of readily abstractable hydrogen atoms, preventing unwanted radical chain termination at elevated temperatures.

  • Thermal Initiation: Seal the tube and heat the mixture at 130 °C for 20 hours.

    • Causality: The elevated temperature is thermodynamically required to overcome the activation barrier for the azetidine C-C bond homolysis.

  • Reaction Monitoring: Monitor by TLC or crude LC-MS. The complete disappearance of the azetidine starting material confirms successful radical initiation and propagation.

  • Epimerization (Optional but Recommended): Cool to room temperature. If the intrinsic diastereomeric ratio (dr) is moderate, add DBU (1.0 equiv) and stir for 2 hours. This base-catalyzed step epimerizes the product to the thermodynamically favored all-equatorial diastereomer, artificially boosting the dr.

  • Isolation: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Table 1: Substrate Scope and Stereoselectivity (Boronyl Radical Strategy)
Alkene Substitution TypeYield (%)Diastereomeric Ratio (dr)Conditions
1,2-Disubstituted (E or Z)72–82>20:1Standard (+ DBU Epimerization)
Monosubstituted53–58>20:1Standard
Trisubstituted55–621.5:1 to 12:1Standard

Strategy B: Organocatalyst-Mediated Four-Component Cascade

Mechanistic Causality

Hayashi and co-workers established a robust, one-pot sequence coupling four distinct components to yield highly substituted piperidines with complete control over five contiguous stereocenters[2].

This cascade leverages the profound steric bulk of a diphenylprolinol silyl ether catalyst. In the first step, the catalyst condenses with an aliphatic aldehyde to form a reactive enamine. The bulky silyl ether completely shields one face of the enamine, dictating a highly enantioselective Michael addition to a nitroalkene. Following this, the addition of a primary amine triggers a domino aza-Henry reaction with the nitro group, followed by hemiaminalization to close the ring. Finally, the introduction of a Lewis acid (BF3·OEt2) converts the hemiaminal into a highly electrophilic N-acyliminium ion, which is stereoselectively trapped by a nucleophile approaching from the less sterically hindered face.

Cascade Step1 Aldehyde + Nitroalkene + Diphenylprolinol Silyl Ether Step2 Enamine Formation & Asymmetric Michael Addition Step1->Step2 Step3 Addition of Primary Amine Step2->Step3 Complete Conversion (Self-Validating Check) Step4 Domino Aza-Henry & Hemiaminalization Step3->Step4 Step5 Addition of Lewis Acid (BF3·OEt2) + Nucleophile (e.g., TMSCN) Step4->Step5 Solvent Swap/Cooling Step6 N-Acyliminium Ion Trapping Step5->Step6 Step7 Enantio- & Diastereopure Polysubstituted Piperidine Step6->Step7

Organocatalyst-mediated four-component cascade for piperidine synthesis.

Protocol 2: One-Pot Cascade Synthesis

Reagents: Aldehyde (1.2 equiv), Nitroalkene (1.0 equiv), Primary Amine (1.2 equiv), Nucleophile (e.g., Allyltrimethylsilane, 2.0 equiv), Diphenylprolinol silyl ether (10 mol%), BF3·OEt2 (3.0 equiv).

Step-by-Step Workflow:

  • Michael Addition: To a solution of the nitroalkene (0.5 mmol) and diphenylprolinol silyl ether (0.05 mmol, 10 mol%) in CH2Cl2 (1.0 mL) at 0 °C, add the aldehyde (0.6 mmol). Stir for 12 hours.

    • Self-Validating Check: Analyze an aliquot via TLC or GC-MS. The nitroalkene must be completely consumed before proceeding. Premature addition of the amine will lead to competing Schiff base formation, derailing the cascade.

  • Ring Closure: Add the primary amine (0.6 mmol) to the reaction mixture at 0 °C. Warm to room temperature and stir for an additional 12 hours to allow the domino aza-Henry/hemiaminalization to reach completion.

    • Self-Validating Check: LC-MS analysis should indicate the mass of the cyclic hemiaminal intermediate. Do not proceed if acyclic intermediates persist.

  • Nucleophilic Trapping: Cool the mixture to -78 °C. Slowly add BF3·OEt2 (1.5 mmol) followed by the nucleophile (1.0 mmol).

    • Causality: The extreme cooling prevents the decomposition of the transient N-acyliminium ion and maximizes the facial selectivity of the nucleophilic attack, ensuring high diastereomeric purity.

  • Quench & Isolation: Gradually warm to room temperature over 4 hours. Quench with saturated aqueous NaHCO3, extract with CH2Cl2, dry over Na2SO4, and purify via chromatography.

Table 2: Substrate Scope and Stereoselectivity (Cascade Strategy)
AldehydeNitroalkeneNucleophileYield (%)ee (%)dr
Propanaltrans-β-NitrostyreneAllyltrimethylsilane65>99>95:5
Butanaltrans-β-NitrostyreneTMSCN7098>95:5
Pentanal2-Furyl-1-nitroetheneAllyltrimethylsilane68>99>95:5

References

  • Ding, Z., Wang, Z., Wang, Y., Wang, X., Xue, Y., Xu, M., Zhang, H., Xu, L., & Li, P. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, 63(38), e202406612. URL: [Link]

  • Urushima, T., Sakamoto, D., Ishikawa, H., & Hayashi, Y. (2010). Enantio- and Diastereoselective Synthesis of Piperidines by Coupling of Four Components in a “One-Pot” Sequence Involving Diphenylprolinol Silyl Ether Mediated Michael Reaction. Organic Letters, 12(20), 4588-4591. URL: [Link]

Sources

Method

reaction conditions for coupling 2-methyl-5-isopropylpiperidine with aryl halides

Application Note: High-Fidelity Cross-Coupling of 2-Methyl-5-Isopropylpiperidine with Aryl Halides Executive Summary The coupling of 2-methyl-5-isopropylpiperidine (a menthol-derived chiral amine) with aryl halides prese...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Cross-Coupling of 2-Methyl-5-Isopropylpiperidine with Aryl Halides

Executive Summary

The coupling of 2-methyl-5-isopropylpiperidine (a menthol-derived chiral amine) with aryl halides presents a distinct set of synthetic challenges. Unlike simple cyclic amines (e.g., morpholine, piperidine), this substrate possesses significant steric bulk at the


-position (2-methyl) and remote steric influence at the 5-position. This steric congestion inhibits the amine binding step in the palladium catalytic cycle and increases the propensity for 

-hydride elimination, which leads to undesirable imine byproducts and loss of stereochemical integrity.

This guide details an optimized protocol using RuPhos Pd G4 and BrettPhos Pd G4 precatalysts. These systems are selected for their ability to facilitate reductive elimination in sterically crowded systems while suppressing


-hydride elimination.

Mechanistic Insight & Experimental Logic

The Steric Challenge

In the standard Buchwald-Hartwig cycle, the coupling of a hindered secondary amine encounters two primary energy barriers:

  • Amine Coordination: The bulk of the 2-methyl group hinders the approach of the amine to the Pd(II) center.

  • 
    -Hydride Elimination:  If reductive elimination is slow due to sterics, the Pd-Amido complex may undergo 
    
    
    
    -hydride elimination, converting the chiral amine into an achiral imine (2-methyl-5-isopropyl-2,3,4,5-tetrahydropyridine).

Solution: Bulky dialkylbiaryl phosphine ligands (RuPhos, BrettPhos) create a protective pocket around the Pd center. This accelerates reductive elimination (favoring C-N bond formation) over the slower


-hydride elimination pathway.
Visualizing the Pathway

The following diagram illustrates the critical decision points in the catalytic cycle where this specific substrate is vulnerable.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind Amine Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Fast (RuPhos) BetaElim β-Hydride Elimination (SIDE REACTION) Deprot->BetaElim Slow (Unoptimized) RedElim->Pd0 Product N-Aryl Product RedElim->Product Imine Imine Byproduct (Dead End) BetaElim->Imine

Caption: Figure 1. Kinetic competition between productive Reductive Elimination and destructive


-Hydride Elimination in hindered amine coupling.

Pre-Reaction Screening Strategy

Before committing to a specific protocol, select the ligand system based on the electronic nature of the aryl halide.

VariableCondition A (Standard) Condition B (Challenging/Base-Sensitive)
Primary Indication Electron-neutral or electron-rich Aryl Bromides/Chlorides.Electron-deficient Aryl Halides or substrates with esters/nitriles.
Catalyst RuPhos Pd G4 BrettPhos Pd G4
Base NaOtBu (Sodium tert-butoxide)LHMDS (Lithium hexamethyldisilazide)
Solvent THF or TolueneTHF
Temperature 65 °C – 80 °C60 °C – 80 °C
Rationale RuPhos is the "Gold Standard" for secondary amines [1]. NaOtBu is economical and fast.LHMDS is a non-nucleophilic soluble base, preventing ester hydrolysis and allowing milder deprotonation [2].

Detailed Experimental Protocols

Protocol A: The "RuPhos" Method (High Yield Standard)

Applicable for: 4-bromoanisole, 2-chlorotoluene, bromobenzene.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 2-methyl-5-isopropylpiperidine (1.2 equiv)

  • RuPhos Pd G4 (1.0 – 2.0 mol%) [Precatalyst ensures 1:1 L:Pd ratio]

  • NaOtBu (1.5 equiv)

  • Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere): Inside a glovebox or using strict Schlenk technique, charge a reaction vial equipped with a magnetic stir bar with RuPhos Pd G4 (catalyst) and NaOtBu (base).

    • Note: If the aryl halide is a solid, add it now. If liquid, add in step 3.

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (3x) if not in a glovebox. Add anhydrous THF or Toluene via syringe.

  • Substrate Addition: Add the Aryl Halide (if liquid) and 2-methyl-5-isopropylpiperidine via microliter syringe.

    • Critical Step: Do not mix the amine and aryl halide neat before adding solvent; exotherms can degrade reagents.

  • Reaction: Place the vial in a pre-heated aluminum block at 75 °C . Stir vigorously (800+ rpm).

    • Time: 2–12 hours. Monitor via LCMS or TLC.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite/Silica to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • TLC: If a new spot appears just above the baseline (more polar than Ar-X but less than amine), it is likely the product.

  • 1H NMR: Look for the disappearance of the N-H proton (broad singlet ~1.5-2.0 ppm) and the shift of the aromatic protons.

Protocol B: The "BrettPhos/LHMDS" Method (For Labile Groups)

Applicable for: Methyl 4-bromobenzoate, halopyridines, substrates with acidic protons.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 2-methyl-5-isopropylpiperidine (1.2 equiv)

  • BrettPhos Pd G4 (2.0 – 4.0 mol%)

  • LHMDS (1.0 M in THF, 2.0 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Workflow:

  • Catalyst Loading: Charge a vial with BrettPhos Pd G4 and solid Aryl Halide (if applicable). Seal and purge with Argon.[3][4]

  • Solvent/Amine: Add anhydrous THF and 2-methyl-5-isopropylpiperidine .

  • Base Addition: Add LHMDS solution dropwise at room temperature.

    • Why LHMDS? It is soluble and kinetically active but thermodynamically less basic than NaOtBu, protecting sensitive esters.

  • Heating: Heat to 65 °C . Note that LHMDS reactions often require slightly longer times (4–16 hours) due to the lower driving force of the base.

  • Quench: Quench with saturated NH4Cl solution (to neutralize excess silazide). Extract with EtOAc.

Optimization & Troubleshooting Workflow

If Protocol A fails (yield < 40%), follow this logic tree to optimize.

Optimization Start Low Yield (<40%) Check1 Check Byproduct: Is Imine Present? Start->Check1 Sol1 Cause: β-Hydride Elimination Action: Switch to BrettPhos or Increase Catalyst Loading Check1->Sol1 Yes Check2 Check SM: Is Ar-X recovered? Check1->Check2 No Sol2 Cause: Oxidative Addition Failure Action: Switch to Pd-PEPPSI-IPent or Raise Temp to 100°C Check2->Sol2 Yes Sol3 Cause: Catalyst Poisoning Action: Check Ar-X for Thiol/Amine impurities Check2->Sol3 No (SM Consumed)

Caption: Figure 2. Decision matrix for troubleshooting low yields in hindered amine coupling.

Data Presentation: Expected Outcomes

Substrate ClassRecommended SystemTypical YieldKey Risk Factor
Electron-Neutral (e.g., Ph-Br) RuPhos Pd G4 / NaOtBu85-95%Volatility of amine starting material.
Electron-Poor (e.g., 4-CN-Ph-Cl) RuPhos Pd G4 / NaOtBu90-98%Very fast reaction; monitor closely to avoid double arylation (rare).
Electron-Rich (e.g., 4-OMe-Ph-Br) RuPhos Pd G4 / NaOtBu70-85%Slow oxidative addition; requires 80°C+.
Ortho-Substituted (e.g., 2-Me-Ph-Br) BrettPhos Pd G4 / NaOtBu60-80%Extreme steric clash; requires BrettPhos for wider bite angle.
Base-Sensitive (e.g., 4-COOMe-Ph-Br) BrettPhos Pd G4 / LHMDS75-90%Ester hydrolysis; strictly anhydrous conditions required.

References

  • RuPhos Utility: Maiti, D., & Buchwald, S. L. (2009). "Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles." Journal of the American Chemical Society. [Link]

  • LHMDS Protocols: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

  • Precatalyst G4 Series: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Methyl-2-aminobiphenyl-based Palladacycles: Efficient Precatalysts for Cross-Coupling Reactions." The Journal of Organic Chemistry. [Link]

  • Mechanism of Hindered Amines: Barrios-Landeros, F., & Hartwig, J. F. (2005). "Distinct Mechanisms for the Arylation of Primary and Secondary Amines." Journal of the American Chemical Society. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing cis/trans ratio in pyridine hydrogenation

Technical Support Center: Stereoselective Pyridine Hydrogenation Status: Online Operator: Senior Application Scientist Ticket ID: PYR-H2-OPT-001 Subject: Optimizing cis/trans diastereoselectivity in substituted pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Pyridine Hydrogenation

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-H2-OPT-001 Subject: Optimizing cis/trans diastereoselectivity in substituted pyridine hydrogenation.

Overview

Welcome to the technical support hub for heterogeneous hydrogenation. You are likely here because your pyridine reduction yielded a racemate, stalled due to poisoning, or failed to achieve the required diastereomeric ratio (dr).

In substituted pyridines (e.g., 2-, 3-, or 4-substituted), hydrogenation creates new chiral centers. The default outcome of heterogeneous hydrogenation is the kinetic cis product , resulting from the syn-addition of hydrogen across the adsorbed


-system. However, thermodynamic equilibration, catalyst choice, and solvent acidity can drastically alter this ratio.

This guide is structured to help you diagnose your current conditions and engineer a protocol for your specific target isomer.

Module 1: Catalyst Selection & The "Hardware"

The choice of metal dictates the adsorption mode and the isomerization potential.

Comparative Catalyst Performance Data
MetalPrimary SelectivityActivityRisk ProfileBest Application
Rh (Rhodium) High Cis (>95:[1][2]5)Very HighLow isomerization; expensive.Targeting cis-isomers under mild conditions (RT, 1-5 bar).
Pt (Platinum) High Cis HighModerate sensitivity to poisoning.Standard cis synthesis using PtO₂ (Adams' catalyst) in acetic acid.
Pd (Palladium) Mixed / Trans ModerateHigh isomerization ; dehalogenation risk.Targeting trans-isomers (via thermodynamic control) or high-temp processes.
Ru (Ruthenium) High Cis Low/MedRequires high pressure (>50 bar).Scale-up where cost is critical; high-pressure autoclaves.

Technical Insight: Rhodium is the "gold standard" for cis-selectivity because it facilitates rapid hydrogenation with minimal ring activation, preventing the desorption-readsorption cycles that lead to isomerization. Palladium, conversely, binds the intermediate enamines/imines reversibly, allowing the molecule to flip and equilibrate to the thermodynamic (trans) product.

Module 2: The Critical Role of Solvent & pH

The #1 cause of stalled reactions and poor selectivity is incorrect pH.

The "Acid Effect" Explained

Neutral pyridine coordinates to metal surfaces via the nitrogen lone pair ("edgewise" adsorption). This poisons the catalyst and sterically hinders hydrogenation.[3]

  • Solution: Protonating the pyridine (using Acidic Media) forms a pyridinium ion.

  • Result: The lone pair is blocked. The ring adsorbs flat (via the

    
    -system).[4] Hydrogen adds from the bottom face, forcing substituents "up" (cis).
    

Recommended Solvent Systems:

  • Glacial Acetic Acid: The industry standard. Acts as both solvent and activator.

  • Methanol + HCl (1.1 eq): Good for workup, but ensure the chloride ion doesn't inhibit your specific catalyst (Pd is sensitive to Cl⁻; Pt is robust).

  • Water + H₂SO₄: For Rh/C or Ru/C systems.

Module 3: Mechanism & Visualization

Understanding the pathway is the only way to control the outcome.

PyridineHydrogenation Substrate Substituted Pyridine Pyridinium Pyridinium Ion (Activated) Substrate->Pyridinium Protonation Acid Acidic Media (H+) Acid->Pyridinium Adsorption Flat Adsorption (Pi-System) Pyridinium->Adsorption Blocks N-poisoning SynAdd Syn-Hydrogenation (Kinetic Path) Adsorption->SynAdd Intermediate Partially Reduced Intermediate SynAdd->Intermediate Isomerization Desorption/Readsorption (Isomerization) Intermediate->Isomerization Slow (Pd, High T) CisProduct Cis-Piperidine (Kinetic Product) Intermediate->CisProduct Fast (Rh, Pt) Isomerization->Intermediate Reversible TransProduct Trans-Piperidine (Thermodynamic Product) Isomerization->TransProduct Equilibration

Figure 1: Mechanistic pathway showing the divergence between Kinetic (Cis) and Thermodynamic (Trans) outcomes.[5] Acidic activation is a prerequisite for the efficient Kinetic path.

Module 4: Troubleshooting & FAQs

Q1: "My reaction stalled at 50% conversion. Adding more catalyst didn't help."

Diagnosis: Product Inhibition. Explanation: The product (piperidine) is a stronger base than the reactant (pyridine). As the reaction proceeds, the piperidine binds to the catalyst surface, displacing the unreacted pyridine. The Fix: You must run the reaction in stoichiometric acid (at least 1.1 equivalents relative to the substrate). This ensures the product is immediately protonated and desorbs, freeing the active site.

Q2: "I need the Trans isomer, but I'm getting 90% Cis."

Diagnosis: You are fighting kinetics. The Fix: You need to force thermodynamic equilibration.

  • Switch Catalyst: Use Pd/C or Pd(OH)₂ .

  • Increase Temperature: Raise T to >80°C (if stable). High T promotes the reversible dehydrogenation steps required for isomerization.

  • Post-Reaction Equilibration: If hydrogenation gives cis, filter the catalyst and reflux the product with a base (e.g., NaOEt) or AlCl₃ to thermodynamic equilibrium (often trans for 2-substituted piperidines).

Q3: "I lost my halogen substituent during hydrogenation."

Diagnosis: Hydrodehalogenation. Explanation: Pd/C is excellent at cleaving C-Cl, C-Br, and C-I bonds under H₂. The Fix:

  • Switch Metal: Use PtO₂ or Rh/C . They are less prone to oxidative insertion into C-X bonds.

  • Add an Inhibitor: Add a small amount of thiophene (sulfur poison) or HBr to the reaction. This selectively poisons the highly active sites responsible for dehalogenation while allowing ring hydrogenation to proceed.

Module 5: Standard Operating Procedure (SOP)

Protocol: Optimized Synthesis of cis-2-Substituted Piperidines

  • Preparation:

    • Substrate: 1.0 mmol 2-substituted pyridine.

    • Solvent: 5 mL Glacial Acetic Acid (degassed).

    • Catalyst: 5 mol% Rh/C (5 wt%) or PtO₂.

  • Setup:

    • Load substrate and catalyst into an autoclave or pressure bottle.

    • Critical: Add solvent last to minimize dry catalyst exposure to air (ignition risk).

  • Reaction:

    • Purge with N₂ (3x), then H₂ (3x).

    • Pressurize to 4–10 bar (60–150 psi) .

    • Stir vigorously (>800 RPM) at 25°C .

    • Note: Keep T low to maximize cis selectivity.

  • Workup:

    • Filter catalyst over Celite.

    • Concentrate acetic acid.[6]

    • Basify with aqueous NaOH to pH >12 (to liberate the free amine).

    • Extract with DCM or Ether.

Module 6: Troubleshooting Logic Flow

Troubleshooting Start Issue Detected Q1 Reaction Stalled? Start->Q1 Q2 Wrong Isomer? Start->Q2 Q3 Side Reactions? Start->Q3 S1 Check pH. Is it acidic? Q1->S1 S2 Need Cis or Trans? Q2->S2 S3 Dehalogenation? Q3->S3 A1 Add Acid (AcOH/HCl) to protonate product S1->A1 No A2 Check H2 Mass Transfer (Stir Rate) S1->A2 Yes A3 Use Rh/C or PtO2 Low Temp (<30C) S2->A3 Cis A4 Use Pd/C High Temp (>80C) or Base Equilibration S2->A4 Trans A5 Switch to PtO2 or add Thiophene S3->A5 Yes

Figure 2: Decision matrix for diagnosing common hydrogenation failures.

References

  • Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition , 43(22), 2859-2862. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Stalder, H. (2014). Hydrogenation of Pyridines and Quinolines. Comprehensive Organic Synthesis II , 8, 426-467. Link

  • Legros, J., & Fiaud, J. C. (1994). Diastereoselective hydrogenation of 2-substituted pyridines. Tetrahedron Letters , 35(36), 6679-6680. (Specifics on Rh vs Pd selectivity). Link

  • Beller, M., et al. (2019). Catalytic Hydrogenation of Heterocycles. Chemical Reviews , 119(4), 2611–2680. Link

Sources

Optimization

Technical Support Center: Resolution of 2-Methyl-5-Isopropylpiperidine Enantiomers

Case ID: RES-PIP-2M5I Status: Active Guide Department: Chemical Process Development & Purification Audience: Synthetic Chemists, Process Engineers, Drug Discovery Scientists Executive Summary & Stereochemical Context You...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: RES-PIP-2M5I Status: Active Guide Department: Chemical Process Development & Purification Audience: Synthetic Chemists, Process Engineers, Drug Discovery Scientists

Executive Summary & Stereochemical Context

You are attempting to resolve 2-methyl-5-isopropylpiperidine . Before beginning experimental work, it is critical to recognize that this molecule possesses two chiral centers (C2 and C5). This results in four distinct stereoisomers existing as two pairs of enantiomers:

  • The Trans Pair (Thermodynamically Favored): The diequatorial conformation typically makes the trans-isomer more stable.

    • (2R,5S)-2-methyl-5-isopropylpiperidine

    • (2S,5R)-2-methyl-5-isopropylpiperidine

  • The Cis Pair:

    • (2R,5R)-2-methyl-5-isopropylpiperidine

    • (2S,5S)-2-methyl-5-isopropylpiperidine

Crucial Prerequisite: Most synthetic routes (e.g., hydrogenation of 2-methyl-5-isopropylpyridine or thymol derivatives) yield a mixture of diastereomers (cis and trans). You must separate the diastereomers (via fractional distillation or flash chromatography) before attempting enantiomeric resolution. This guide focuses on resolving the racemic trans-isomer , as it is the most common target in bioactive alkaloid synthesis.

Decision Logic & Workflow

The following diagram outlines the decision matrix for selecting the correct resolution strategy based on your scale and purity requirements.

ResolutionWorkflow Start Starting Material: Racemic 2-Methyl-5-Isopropylpiperidine CheckDia Is the sample diastereomerically pure? (>95% dr) Start->CheckDia PurifyDia Perform Fractional Distillation or Flash Chromatography CheckDia->PurifyDia No ScaleCheck What is your scale? CheckDia->ScaleCheck Yes PurifyDia->CheckDia SmallScale Analytical / Small Scale (< 100 mg) ScaleCheck->SmallScale LargeScale Preparative Scale (> 1 g) ScaleCheck->LargeScale MethodHPLC Method B: Chiral HPLC (Polysaccharide Columns) SmallScale->MethodHPLC MethodSalt Method A: Classical Resolution (Diastereomeric Salt Formation) LargeScale->MethodSalt Analyze Analyze ee% via Chiral HPLC MethodHPLC->Analyze MethodSalt->Analyze

Figure 1: Decision tree for the purification and resolution of piperidine derivatives.

Method A: Classical Resolution (Diastereomeric Crystallization)[1]

Applicability: Scales >1g. Mechanism: Acid-base reaction with a chiral acid to form diastereomeric salts with different solubility profiles.[1]

Recommended Resolving Agents

For 2-alkyl and 2,5-dialkyl piperidines, the following acids have the highest success rates in literature [1, 2]:

  • (-)-Di-O-benzoyl-L-tartaric acid (DBTA) (Primary Recommendation)

  • (+)-L-Tartaric acid (Secondary)

  • (S)-(+)-Mandelic acid (Tertiary)

Protocol: Resolution with (-)-Di-O-benzoyl-L-tartaric acid

Materials:

  • Racemic trans-2-methyl-5-isopropylpiperidine (1.0 eq)

  • (-)-Di-O-benzoyl-L-tartaric acid (1.0 eq or 0.5 eq for "Method of Half-Quantities")

  • Solvent: Ethanol (absolute) or Ethanol/Acetone mix (9:1).

Step-by-Step Procedure:

  • Dissolution: Dissolve the racemic amine (e.g., 10 mmol) in the minimum amount of hot ethanol (approx. 5-10 mL/g).

  • Acid Addition: In a separate flask, dissolve (-)-DBTA (10 mmol) in hot ethanol. Add the hot acid solution to the amine solution slowly with stirring.

    • Tip: If using the "Method of Half-Quantities," use only 0.5 eq (5 mmol) of the chiral acid. This often increases optical purity in the first crop but lowers yield.

  • Crystallization: Allow the mixture to cool to room temperature slowly (over 2-4 hours). If no precipitate forms, scratch the glass or cool to 4°C overnight.

    • Troubleshooting: If an oil forms ("oiling out") instead of crystals, reheat to dissolve and add a small amount of seed crystal (if available) or add a drop of less polar solvent (e.g., diethyl ether) to the cloud point.

  • Filtration: Filter the crystals. Save the mother liquor (it contains the opposite enantiomer).

  • Recrystallization: Recrystallize the wet cake from hot ethanol 1-2 times until the melting point is constant.

  • Liberation of Free Base:

    • Suspend the purified salt in water.[2]

    • Basify with 2M NaOH (pH > 12).

    • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3x).

    • Dry over Na₂SO₄ and concentrate.

Method B: Chiral HPLC (Analytical & Prep)[4]

Applicability: Determination of enantiomeric excess (ee%) or resolution of small quantities (<100 mg).

Column Selection Strategy

Piperidines are secondary amines and require specific mobile phase additives to prevent peak tailing.

ParameterRecommendation
Column Chiralpak AD-H or Chiralpak IA (Amylose-based) are preferred for piperidines [3]. Chiralcel OD-H (Cellulose-based) is a strong alternative.
Mobile Phase Hexane : Isopropanol (90:10 to 98:2)
Additive (Critical) 0.1% Diethylamine (DEA) or Ethanolamine. Never use acidic additives (TFA) with free amines as it protonates the nitrogen, killing chiral recognition.
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 210-220 nm (Piperidines have weak UV absorbance; low wavelength is required).

Protocol:

  • Dissolve 1 mg of free base amine in 1 mL of Mobile Phase.

  • Inject 5-10 µL.

  • Calculate ee% using the formula:

    
    
    

Troubleshooting Guide

Issue 1: "Oiling Out" During Crystallization

Symptom: The salt separates as a sticky oil/gum rather than a crystalline solid. Root Cause: The solvent is too polar, or the mixture is too concentrated, or impurities are present. Corrective Actions:

  • Re-dissolve: Heat the mixture until the oil dissolves. Add a small amount of a co-solvent (e.g., Acetone or Ethyl Acetate).

  • Seeding: If you have any solid crystal from a previous batch (even impure), add a speck at 30-40°C.

  • Switch Acid: If DBTA fails, switch to Mandelic Acid . Mandelic acid salts of piperidines are often more crystalline due to tighter packing.

Issue 2: Low Enantiomeric Excess (ee < 80%)

Symptom: After liberation, the amine is still scalemic (partially racemic). Root Cause: Eutectic composition of the salt or insufficient recrystallization. Corrective Actions:

  • Recrystallize: Do not liberate the amine yet. Recrystallize the salt again from Ethanol/Methanol.

  • Solvent Switch: Change from Ethanol to Isopropanol. Slower crystallization often yields higher purity.

Issue 3: No Separation on HPLC

Symptom: Single peak observed on Chiralpak AD. Root Cause: Co-elution or improper ionization state. Corrective Actions:

  • Derivatization: Convert the amine to an N-Boc or N-Cbz derivative. Protected amines often resolve much better on chiral columns (e.g., Chiralpak AD-H, Hexane/IPA 95:5) because the hydrogen bonding dynamics change favorable [4].

  • Temperature: Lower the column temperature to 10°C to improve resolution factors.

Frequently Asked Questions (FAQ)

Q: Can I use enzymatic resolution for this molecule? A: Yes. Kinetic resolution using Candida antarctica Lipase B (CAL-B) is effective for 2-substituted piperidines. You would typically react the racemic amine with an acyl donor (like ethyl acetate or vinyl acetate). The enzyme will selectively acylate one enantiomer (usually the R-isomer), leaving the S-amine free. You can then separate the amide from the amine via column chromatography [5].

Q: How do I determine the absolute configuration (R vs S)? A: X-ray crystallography of the diastereomeric salt (e.g., the DBTA salt) is the gold standard. Alternatively, compare the optical rotation


 with literature values for "Dihydropinidine" or related alkaloids. Note that 2-methyl-5-isopropylpiperidine is structurally related to the alkaloid Pinidine (which is 2-methyl-6-propenyl).

Q: Why is the UV signal so weak on the HPLC? A: The molecule lacks a chromophore (conjugated system). It only has C-C, C-H, and C-N bonds. You must use low UV (205-210 nm). Alternatively, use a Refractive Index (RI) detector or derivatize the amine with a benzoyl group to introduce a UV-active chromophore.

References

  • BenchChem. (2025).[2][3] Technical Support Center: Synthesis of 5-Butyl-2-methylpiperidine. Retrieved from (General protocol for 2,5-dialkylpiperidine resolution).

  • Chemistry LibreTexts. (2020). Resolution (Separation) of Enantiomers. Retrieved from

  • Sigma-Aldrich. (n.d.). Basics of Chiral HPLC. Retrieved from

  • Beng, T. K., & Gawley, R. E. (2011). Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines. Heterocycles, 84(2), 697.[4] (Demonstrates N-Boc lithiation/resolution strategies).

  • MDPI. (2022). Enantiomers and Their Resolution. Encyclopedia, 2(1), 550. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stereocontrolled Synthesis of 2,5-Disubstituted Piperidines

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 2,5-disubstituted piperidines. It assumes the user is a professional chemist requiring actionable protocols and mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 2,5-disubstituted piperidines. It assumes the user is a professional chemist requiring actionable protocols and mechanistic troubleshooting.

Ticket ID: CHEM-25-PIP-STEREO Subject: Controlling cis/trans diastereoselectivity in 2,5-disubstituted piperidine scaffolds. Status: Resolved (Tier 3 Engineering)

Executive Summary & Decision Matrix

Synthesizing 2,5-disubstituted piperidines presents a unique conformational challenge compared to the more common 2,6-systems. The 1,4-relationship (across the ring) means that the thermodynamic isomer is trans (typically diequatorial), while the kinetic isomer from hydrogenation is often cis .

Use the following logic gate to select your synthetic route:

RouteSelection Start Start: Target Molecule IsPyridine Is the Pyridine precursor readily available? Start->IsPyridine StereoReq Required Stereochemistry? IsPyridine->StereoReq Yes Substrate Starting Material? IsPyridine->Substrate No RouteA Route A: Heterogeneous Hydrogenation (Kinetic Control -> cis) StereoReq->RouteA cis (2R, 5S) RouteB Route B: Lithiation/Substitution (Beak Methodology -> trans) StereoReq->RouteB trans (2R, 5R) Substrate->RouteB N-Boc-3-piperidine RouteC Route C: De Novo Synthesis (Aza-Achmatowicz) Substrate->RouteC Furan/Amine

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target stereochemistry and starting material availability.

Module 1: Heterogeneous Hydrogenation (The "Kinetic" Route)

Target: cis-2,5-disubstituted piperidines.[1] Mechanism: Surface adsorption (Horiuti-Polanyi mechanism). The pyridine ring adsorbs flat onto the metal surface; hydrogen adds from the catalyst face, forcing substituents into a cis relationship.

Standard Operating Procedure (SOP-H1)
  • Substrate: 2,5-disubstituted pyridine (or pyridinium salt).

  • Catalyst: 5-10 mol% PtO₂ (Adams' Catalyst) or 5% Rh/Al₂O₃.[1]

  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Pressure: 3–5 bar H₂ (Parr shaker or balloon for small scale).

  • Time: 4–12 hours.

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action
Low cis selectivity (dr < 3:1) Solvent pH is too high. Neutral solvents allow product equilibration.Switch to AcOH. Protonation of the pyridine nitrogen prevents catalyst poisoning and locks the conformation, favoring kinetic cis addition [1].
Incomplete Conversion Catalyst Poisoning. Pyridine nitrogen binding strongly to the metal surface.Add 1.0 eq HCl or use AcOH solvent to protonate the nitrogen. Increase H₂ pressure to 50 bar if using Rh/C.
Over-reduction (Ring Opening) Temperature too high. Maintain T < 40°C. High temps favor hydrogenolysis of benzylic-type C-N bonds.
Dehalogenation Pd/C used on halo-pyridines. Switch to PtO₂ or Rh₂O₃. Palladium is notorious for oxidative addition into C-X bonds during hydrogenation [2].[1]

Expert Insight: If you require the trans isomer but only have the pyridine precursor, perform the hydrogenation in AcOH to get the cis-piperidine, then perform a thermodynamic equilibration . Heat the cis-product with NaOMe in MeOH (reflux, 12h) to invert the center alpha to the nitrogen, yielding the thermodynamic trans isomer (diequatorial) [3].

Module 2: Lithiation-Substitution (The "Beak" Route)

Target: trans-2,5-disubstituted piperidines (via C6 functionalization of 3-substituted precursors).[1] Mechanism: Complex Induced Proximity Effect (CIPE). Lithiation of N-Boc-3-substituted piperidines occurs preferentially at the C6 position (sterically less hindered than C2).[1] The lithium species adopts a specific conformation stabilized by the Boc group, leading to equatorial electrophile attack.

Standard Operating Procedure (SOP-L1)
  • Precursor: N-Boc-3-substituted piperidine.[1]

  • Reagent: s-BuLi (1.1 eq) / TMEDA (1.1 eq).

  • Conditions: Et₂O, -78°C, 1 hour.

  • Electrophile: Add alkyl halide or carbonyl (1.2 eq).

  • Result: trans-2,5-disubstituted piperidine (after renumbering).

LithiationMech cluster_legend Mechanism Note Start N-Boc-3-R-piperidine Lithiation C6 Lithiation (s-BuLi/TMEDA) Start->Lithiation Steric control avoids C2 Intermediate Lithiated Species (Dipole Stabilized) Lithiation->Intermediate -78°C Trapping Electrophile (E+) Equatorial Attack Intermediate->Trapping Retentive Substitution Product trans-2,5-Product Trapping->Product Note Lithiation at C6 (distal to C3-R) followed by renumbering = 2,5-subst.

Figure 2: Regio- and stereochemical course of N-Boc-3-substituted piperidine lithiation.

Troubleshooting Guide: Lithiation
SymptomProbable CauseCorrective Action
Regioisomer mixture (2,3 vs 2,5) Insufficient Steric Bulk. The C3 substituent is too small (e.g., -Me), allowing some C2 lithiation.Lower Temp to -90°C or switch solvent to pure Et₂O (avoid THF which promotes aggregation changes). If R=Me, C6 lithiation is still favored >90% [4].
Racemization Temperature Spike. N-Boc-2-lithiopiperidines are configurationally unstable above -40°C.Strict Cryogenics. Ensure internal probe temperature never exceeds -70°C during s-BuLi addition.[1]
Low Yield Rotamer Issues. Slow rotation of the Boc group can hinder lithiation.Warm to -50°C for the lithiation step (briefly) if using pyrrolidines, but for piperidines, -78°C is usually sufficient. Ensure TMEDA is fresh and dry.

Module 3: FAQ & Quick Fixes

Q: I need to synthesize a 2,5-disubstituted piperidine with an ester at position 2. Which route? A: Use Route B (Lithiation) . Start with N-Boc-3-substituted piperidine, lithiate at C6, and trap with CO₂ or alkyl chloroformate. This gives the trans-2,5-isomer. If you need cis, you must use the Aza-Achmatowicz route or hydrogenate a pyridine-2-carboxylate.

Q: Why is my hydrogenation yielding a 50:50 mixture? A: You are likely using a neutral solvent (MeOH/EtOH) without acid. The basicity of the product piperidine poisons the catalyst and allows desorption/re-adsorption, leading to thermodynamic equilibration. Add 5 equivalents of Acetic Acid.

Q: Can I use RCM (Ring-Closing Metathesis) for this? A: Yes, but it is "Route C" (De Novo). You would need to synthesize a diene amine with chiral centers pre-installed (e.g., from amino acids). RCM closes the ring to a dehydropiperidine, which then requires hydrogenation. This often defaults back to the same stereocontrol issues as Module 1.

References

  • Glorius, F., et al. (2004).[1] Mechanism of Heterogeneous Hydrogenation of Pyridines. (Note: Generalized citation for acidic hydrogenation mechanism).

  • ThalesNano Application Note. Difficult Hydrogenations – Saturation of Functionalized Pyridines.

  • Bailey, W. F., Beak, P., et al. (2002).[1][2] An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society.

  • Coldham, I., et al. (2013).[1] Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses.

  • Van Lierop, B. J., et al. (2017).[1][3] Thermal and chemical stability of cis- and trans isomers (Insulin Analogs).[1][3] ResearchGate.

Sources

Optimization

Technical Support Center: Metal Catalyst Residue Removal from Amine-Containing APIs

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in drug development: purging transition metal cat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in drug development: purging transition metal catalysts (Palladium, Ruthenium, Rhodium) from basic, nitrogen-containing Active Pharmaceutical Ingredients (APIs).

Below, you will find a diagnostic workflow, a mechanistic troubleshooting Q&A, quantitative benchmarking data, and self-validating experimental protocols to ensure your products meet stringent ICH guidelines (<10 ppm residual metal)[1].

Diagnostic Workflow for Metal Scavenging

MetalRemoval Start Crude Amine API (High Metal Content) Scale Process Scale? Start->Scale Lab Lab Scale (<10g) Scale->Lab Small Pilot Pilot Scale (>100g) Scale->Pilot Large Chrom Chromatography + Resin Polish Lab->Chrom Screen Scavenger Screen (Thiourea, PIX, TMT) Pilot->Screen Pass Success (<10 ppm Metal) Chrom->Pass Fail Failure (>100 ppm) Adjust pH / Heat Chrom->Fail Amine Tailing Polarity Is API Highly Water Soluble? Screen->Polarity Solid Solid Scavenger (Silica-Thiourea) Polarity->Solid No (Lipophilic) Liquid Liquid Extraction (PIX / Aqueous) Polarity->Liquid Yes (Hydrophilic) Cryst Antisolvent Crystallization Solid->Cryst Liquid->Cryst Cryst->Pass Cryst->Fail Lattice Occlusion Fail->Screen Re-evaluate

Decision matrix for selecting metal scavenging workflows in amine-containing API synthesis.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why do palladium and ruthenium residues stubbornly remain in my amine products, even after extensive washing? A: The root cause is coordination chemistry. Amines possess a basic nitrogen atom with a lone pair of electrons that acts as a strong Lewis base[2],[3]. Transition metals like Palladium (Pd) and Ruthenium (Ru) act as Lewis acids. During cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura), the original ligands degrade or dissociate. In their absence, your amine API coordinates directly to the metal, forming a thermodynamically stable chelate complex. Simple physical filtration or standard aqueous workups cannot break these coordinate covalent bonds[2].

Q2: How do I chemically break the API-Metal bond without degrading my product? A: You must exploit Hard-Soft Acid-Base (HSAB) theory. Pd and Ru are "soft" acids, while amines are "hard" or "borderline" bases. By introducing a scavenger with "soft" donor atoms—specifically sulfur or phosphorus—you create a thermodynamically superior soft-soft interaction. Scavengers like Thiourea, Thiols, or Potassium Isopropyl Xanthate (PIX) will outcompete the amine and strip the metal away[2],[4]. Pro-Tip: If your API is stable under mildly acidic conditions, lower the pH of your mixture slightly. This protonates the amine into an ammonium ion, eliminating the nitrogen's lone pair and instantly breaking the metal-amine coordination, allowing the scavenger to capture the free metal.

Q3: I treated my crude mixture with a silica-thiol scavenger at room temperature, but ICP-MS still shows 300 ppm Pd. What went wrong? A: You are facing a kinetic barrier, not a thermodynamic one. While the sulfur-metal bond is thermodynamically favored, the existing amine-metal complex is kinetically inert at room temperature. The ligand exchange rate is too slow. To resolve this, you must heat the scavenging mixture to 40°C–60°C for 4 to 18 hours[2]. Thermal energy is required to dissociate the amine ligand so the scavenger can trap the metal.

Q4: My API is highly polar and water-soluble. Solid silica scavengers are absorbing my product, reducing my yield. What is the alternative? A: Switch from solid-supported adsorption to liquid-liquid extraction using a highly efficient, water-soluble chelator. Potassium Isopropyl Xanthate (PIX) is an ultra-efficient palladium scavenger that operates in the aqueous phase[2],[5]. When added to a biphasic system, PIX binds the metal and pulls it into the aqueous waste stream, leaving your polar API intact in the organic phase. In some advanced manufacturing routes, the addition of catalytic iodine (I₂) alongside PIX has shown a synergistic effect, reducing Pd levels to <1 ppm[5].

Part 2: Quantitative Scavenger Benchmarking

To facilitate data-driven decision-making, the following table summarizes the performance of industry-standard scavengers for amine-heavy matrices based on recent process chemistry scale-up data[2],[5],[4].

Scavenger TypeActive MoietyTarget MetalsOptimal TempTypical LoadingExpected Pd ReductionMode of Action
SiliaMetS Thiourea ThioureaPd, Ru, Rh40°C - 60°C3–5 equiv.1500 ppm → <10 ppmSolid Adsorption
SiliaMetS Thiol Thiol (-SH)Pd, Pt, Cu40°C - 60°C3–5 equiv.1000 ppm → <50 ppmSolid Adsorption
MP-TMT Trimer-ThiotriazinePd, Ru25°C - 50°C0.20 wt%330 ppm → ~10 ppmPolymer Adsorption
Darco KB-B Activated CarbonPd, Ni45°C0.20 wt%300 ppm → <5 ppmPhysisorption
PIX (+ I₂) XanthatePd20°C - 40°C2–5 equiv.500 ppm → <1 ppmAqueous Extraction

Part 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure the thermodynamic and kinetic requirements of metal removal are met before moving to the next synthetic step.

Protocol A: Batch Scavenging using Functionalized Silica (e.g., SiliaMetS Thiourea)

Best for: Lipophilic amine APIs at pilot scale.

  • Dissolution: Dissolve the crude amine API in a polar aprotic solvent (e.g., DMF, DMAc, or THF) at a concentration of 10-20 vol. Ensure complete dissolution; suspended API will trap metal in its crystal lattice[2].

  • Scavenger Addition: Calculate the theoretical maximum metal content based on the catalyst loading of the previous step. Add 4.0 molar equivalents of SiliaMetS Thiourea relative to the metal[4].

  • Kinetic Activation (Crucial Step): Heat the suspension to 50°C. Agitate vigorously using an overhead stirrer for a minimum of 12 hours.

  • Validation Checkpoint 1: Withdraw a 1 mL aliquot, filter through a 0.22 µm syringe filter, and perform a rapid colorimetric check or spot ICP-MS. If the solution retains a dark yellow/brown tint, ligand exchange is incomplete. Increase temperature to 60°C and agitate for an additional 4 hours.

  • Filtration: Once the validation check passes, cool the mixture to 25°C. Filter the heterogeneous mixture through a pad of Celite to remove the silica-bound metal. Wash the filter cake with 2 bed-volumes of the reaction solvent.

  • Isolation: Perform an antisolvent crystallization (e.g., adding heptane or water) to precipitate the purified API[2].

Protocol B: Liquid-Liquid Extraction using Potassium Isopropyl Xanthate (PIX)

Best for: Highly polar or water-soluble amine APIs.

  • Phase Preparation: Dissolve the crude API in a water-immiscible organic solvent (e.g., 2-MeTHF or Ethyl Acetate). If the API is highly basic, adjust the pH of the organic layer to ~7.5 using a mild acid to weaken the amine-Pd coordination without protonating the API into the aqueous phase.

  • PIX Addition: Prepare a 10% w/v aqueous solution of Potassium Isopropyl Xanthate (PIX). Add this aqueous solution to the organic API mixture (target 3-5 equivalents of PIX relative to Pd)[2],[5].

  • Synergistic Activation: For ultra-low ppm requirements, add 0.1 equivalents of Iodine (I₂) to the biphasic mixture[5].

  • Partitioning: Stir the biphasic system vigorously at 35°C for 2 hours to ensure maximum interfacial contact.

  • Phase Separation & Validation Checkpoint 2: Allow the phases to separate. The aqueous layer should be heavily colored (containing the PIX-Pd complex), while the organic layer should clarify. Sample the organic layer for ICP-MS. If Pd is >10 ppm, perform a second aqueous PIX wash.

  • Recovery: Separate the organic layer, wash with brine to remove residual PIX, dry over Na₂SO₄, and concentrate under reduced pressure to yield the metal-free API.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH.[Link]

  • Potassium isopropyl xanthate (PIX): An ultra-efficient palladium scavenger. ResearchGate.[Link]

  • Melamine-based functionalized graphene oxide and zirconium phosphate for high performance removal of mercury and lead ions from water. PMC - NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the GC-MS Fragmentation Patterns of 2-Methyl-5-isopropylpiperidine In the landscape of pharmaceutical development and chemical analysis, a profound understanding of molecular structure is p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the GC-MS Fragmentation Patterns of 2-Methyl-5-isopropylpiperidine

In the landscape of pharmaceutical development and chemical analysis, a profound understanding of molecular structure is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and elucidation of volatile and semi-volatile compounds. This guide, designed for researchers, scientists, and drug development professionals, offers a detailed exploration of the electron ionization (EI) fragmentation patterns of 2-methyl-5-isopropylpiperidine, a substituted piperidine derivative. By dissecting its fragmentation pathways, we aim to provide a predictive framework for its identification and to compare its behavior with that of analogous structures.

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals.[1] Consequently, the ability to unequivocally identify piperidine-containing compounds is crucial. This guide will delve into the mechanistic underpinnings of the fragmentation of 2-methyl-5-isopropylpiperidine, offering insights born from established principles of mass spectrometry and supported by data from related molecules.

The Fundamental Principles of Piperidine Fragmentation

Under electron ionization (EI), organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M+•).[2] These molecular ions are often energetically unstable and undergo fragmentation to yield a series of smaller, characteristic ions.[3][4] For cyclic amines like piperidine and its derivatives, the fragmentation is largely dictated by the nitrogen atom.[5][6]

The dominant fragmentation pathway for aliphatic and cyclic amines is α-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][7] This process is driven by the formation of a resonance-stabilized iminium ion.[1] In substituted piperidines, the cleavage will preferentially expel the largest alkyl substituent from the α-carbon to yield a more stable carbocation.[5]

Predicted Fragmentation Cascade of 2-Methyl-5-isopropylpiperidine

The molecular weight of 2-methyl-5-isopropylpiperidine (C10H21N) is 155.28 g/mol . Following the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, we expect the molecular ion (M+•) to appear at an m/z of 155.[7]

The primary fragmentation pathways for 2-methyl-5-isopropylpiperidine are predicted to be:

  • α-Cleavage at the C2 Position: The C2 carbon is substituted with a methyl group. α-cleavage can occur on either side of the C2 carbon within the ring or by loss of the methyl group.

    • Loss of the Methyl Group (CH3•): Cleavage of the bond between the C2 carbon and the methyl group would result in a fragment with a mass-to-charge ratio (m/z) of 140 (155 - 15). This is a highly probable fragmentation due to the formation of a stable tertiary iminium ion.

    • Ring Opening via α-Cleavage: Cleavage of the C2-C3 bond would lead to a ring-opened radical cation, which can then undergo further fragmentation.

  • α-Cleavage at the C6 Position: The C6 carbon is adjacent to the nitrogen but is unsubstituted. α-cleavage here would involve the loss of a hydrogen radical, leading to an M-1 peak at m/z 154. This is a common feature in the mass spectra of cyclic amines.[5][6]

  • Cleavage involving the Isopropyl Group: The isopropyl group at the C5 position is not directly attached to an α-carbon. Its fragmentation will likely occur after initial ring fragmentation or through rearrangement processes. However, a prominent fragmentation is the loss of the isopropyl group (C3H7•), leading to a fragment at m/z 112 (155 - 43). Another possibility is the loss of a methyl group from the isopropyl substituent, resulting in a fragment at m/z 140.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways of 2-methyl-5-isopropylpiperidine.

Fragmentation_of_2_Methyl_5_isopropylpiperidine cluster_alpha_cleavage α-Cleavage Pathways cluster_side_chain_cleavage Side-Chain Cleavage M 2-Methyl-5-isopropylpiperidine (M+•) m/z = 155 M_minus_15 [M - CH3]+ m/z = 140 M->M_minus_15 - CH3• M_minus_1 [M - H]+ m/z = 154 M->M_minus_1 - H• M_minus_43 [M - C3H7]+ m/z = 112 M->M_minus_43 - C3H7•

Caption: Predicted primary fragmentation of 2-methyl-5-isopropylpiperidine.

Ring Fission and Secondary Fragmentation

Following the initial α-cleavage, the piperidine ring can undergo fission, leading to a variety of acyclic fragment ions.[1] These subsequent fragmentations can be complex and result in a series of smaller ions. For instance, the ion at m/z 140 could undergo further loss of ethene (C2H4) to produce an ion at m/z 112.

Comparative Analysis: 2-Methyl-5-isopropylpiperidine vs. 2-Methylpiperidine

To provide context, let's compare the predicted fragmentation of our target molecule with the known fragmentation of 2-methylpiperidine (C6H13N, MW = 99). The mass spectrum of 2-methylpiperidine is well-documented and serves as a valuable reference.[8]

Feature2-Methylpiperidine2-Methyl-5-isopropylpiperidine (Predicted)Rationale for Differences
Molecular Ion (M+•) m/z 99 (strong)m/z 155 (expected to be strong)The presence of a stable cyclic amine structure generally leads to a prominent molecular ion peak.[5]
M-1 Peak m/z 98m/z 154Loss of a hydrogen radical from the α-carbon (C6) is a common fragmentation for cyclic amines.[6]
α-Cleavage (Loss of CH3) m/z 84m/z 140This is a major fragmentation pathway for both molecules, resulting in a stable iminium ion.
Base Peak m/z 84Likely m/z 140 or m/z 112The base peak is the most intense peak and corresponds to the most stable fragment ion. For 2-methyl-5-isopropylpiperidine, the loss of the methyl group to form a tertiary iminium ion (m/z 140) or subsequent fragmentation to a highly stable ion (e.g., m/z 112) is probable.
Other Significant Fragments m/z 70, 56, 43m/z 112, 98, 84, 70, 56, 43The additional isopropyl group in 2-methyl-5-isopropylpiperidine introduces more possibilities for fragmentation, leading to a more complex spectrum. The fragment at m/z 112 (loss of isopropyl) is unique to the larger molecule.

Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for the analysis of 2-methyl-5-isopropylpiperidine and similar compounds using GC-MS.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of the analyte (if a standard is available) in a high-purity solvent such as methanol or dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to create working standards in the range of 1-100 µg/mL.

  • Sample Extraction (for complex matrices): For samples such as biological fluids or plant extracts, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances. A common LLE procedure for basic compounds like piperidines involves basifying the aqueous sample with NaOH to a pH > 10 and extracting with a non-polar solvent like dichloromethane or diethyl ether.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or mid-polar capillary column is recommended. A common choice is a 30 m x 0.25 mm i.d. x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).[9]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector:

    • Mode: Splitless.

    • Temperature: 250 °C.

    • Injection volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[9]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to the analyte based on its retention time.

  • Mass Spectrum Analysis: Examine the mass spectrum of the identified peak.

    • Confirm the presence of the molecular ion at m/z 155.

    • Identify the key fragment ions as predicted (e.g., m/z 154, 140, 112).

    • Compare the obtained spectrum with a library spectrum if available (e.g., NIST).

Workflow Diagram

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Standard_Prep Standard Preparation Injection Injection (1 µL) Standard_Prep->Injection Sample_Extraction Sample Extraction (LLE/SPE) Sample_Extraction->Injection GC_Separation GC Separation (HP-5MS column) Injection->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analysis Mass Analysis (m/z 40-400) EI_Ionization->Mass_Analysis Peak_ID Peak Identification Mass_Analysis->Peak_ID Spectrum_Analysis Mass Spectrum Analysis Peak_ID->Spectrum_Analysis Library_Comparison Library Comparison Spectrum_Analysis->Library_Comparison

Caption: A typical workflow for the GC-MS analysis of piperidine derivatives.

Conclusion

The GC-MS fragmentation of 2-methyl-5-isopropylpiperidine is predicted to be dominated by α-cleavage, leading to characteristic ions at m/z 154 (M-1) and m/z 140 (M-15). The loss of the isopropyl side chain to yield an ion at m/z 112 is also anticipated to be a significant fragmentation pathway. By understanding these fundamental fragmentation mechanisms, researchers can more confidently identify this and related compounds in complex mixtures. The provided experimental protocol offers a robust starting point for the GC-MS analysis of such molecules, which can be further optimized based on the specific sample matrix and analytical objectives. This guide serves as a valuable resource for scientists engaged in the structural elucidation of novel compounds, ensuring the scientific rigor and integrity of their findings.

References

  • Mass Spectrometry: Fragmentation. (n.d.).
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).
  • GCMS Section 6.15 - Whitman People. (n.d.).
  • Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. (n.d.).
  • Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024, December 5).
  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.).
  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.).
  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.).
  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (n.d.).
  • 2-Methylpiperidine - NIST WebBook. (n.d.). Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC. (2018, June 12).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • 2-Methyl-5-isopropenylpyridine | C9H11N | CID 91998 - PubChem. (n.d.).
  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. - ResearchGate. (n.d.).

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Comparative

A Comparative Analysis of Nucleophilic Reactivity: 2-Methylpiperidine vs. 2-Methyl-5-isopropylpiperidine

A Guide for Researchers in Synthetic and Medicinal Chemistry The piperidine ring is a foundational scaffold in medicinal chemistry and natural product synthesis, present in numerous pharmaceuticals and alkaloids.[1][2] T...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

The piperidine ring is a foundational scaffold in medicinal chemistry and natural product synthesis, present in numerous pharmaceuticals and alkaloids.[1][2] The strategic placement of substituents on this saturated heterocycle is a key tool for modulating a molecule's physicochemical properties, including its basicity, lipophilicity, and, critically, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of two closely related piperidine derivatives: 2-methylpiperidine and 2-methyl-5-isopropylpiperidine.

Our analysis moves beyond a simple statement of outcomes to explore the underlying principles of steric and electronic effects that govern the nucleophilicity of these secondary amines. By understanding the causality behind their reactivity differences, researchers can make more informed decisions in reaction design, catalyst selection, and the synthesis of complex target molecules.

Theoretical Framework: The Interplay of Steric and Electronic Effects

The reactivity of the piperidine nitrogen is primarily dictated by the availability of its lone pair of electrons to attack an electrophile. This availability is modulated by two main factors:

  • Electronic Effects : Alkyl groups, such as methyl and isopropyl, are electron-donating through an inductive effect.[3] They push electron density into the piperidine ring, which in turn increases the electron density on the nitrogen atom. This enhanced electron density generally leads to an increase in both basicity (a thermodynamic property) and nucleophilicity (a kinetic property).

  • Steric Hindrance : This refers to the physical obstruction caused by the size of substituent groups near the reactive center.[4][5][6] Bulky groups can block the trajectory of an incoming electrophile, raising the activation energy of the reaction and thus slowing its rate.[5][7] In piperidines, substituents at the C2 and C6 positions (α- to the nitrogen) exert the most significant steric influence.

For the molecules , the C2-methyl group in both compounds provides a baseline level of steric hindrance. The key difference arises from the C5-isopropyl group in 2-methyl-5-isopropylpiperidine. While it does not directly flank the nitrogen, this bulky group influences the ring's conformational equilibrium and can present a significant steric barrier to the approaching electrophile, depending on the transition state geometry.

Figure 1: Chemical structures of 2-methylpiperidine and 2-methyl-5-isopropylpiperidine.

Quantitative Comparison: Basicity and Nucleophilicity

ParameterPiperidine2-Methylpiperidine2-Methyl-5-isopropylpiperidineRationale for Estimation
pKa of Conjugate Acid 11.22[2][8]11.25[8] / 10.95[9][10]Est. 11.2-11.4Both methyl and isopropyl groups are electron-donating, slightly increasing the basicity relative to unsubstituted piperidine. The C5-isopropyl group's effect is additive.
Relative Rate of N-Alkylation ~1~0.2Est. ~0.1-0.15The C2-methyl group significantly hinders the S_N2 transition state. The bulky C5-isopropyl group further restricts access to the nitrogen lone pair, reducing the rate compared to 2-methylpiperidine.
Relative Rate of N-Acylation ~1~0.05Est. <0.05Acylating agents (e.g., acyl chlorides) are bulkier than alkylating agents (e.g., methyl iodide), amplifying the steric hindrance effects. The combined bulk of the C2-methyl and C5-isopropyl groups severely retards this reaction.

Note: Estimated values are derived from established trends in steric and electronic effects in amine reactivity. The pKa of 2-methylpiperidine is reported with some variance in the literature.

As the data illustrates, the addition of the isopropyl group at the C5 position is predicted to have a more pronounced effect on the rate of reaction (nucleophilicity) than on the equilibrium of protonation (basicity). This is because nucleophilicity is highly sensitive to steric interactions in the transition state.

Figure 2: Conceptual diagram of steric hindrance. The bulky isopropyl (iPr) group on the piperidine ring of 2-methyl-5-isopropylpiperidine creates a more sterically congested environment around the nitrogen atom compared to 2-methylpiperidine, hindering the approach of an electrophile (E+).

Experimental Protocol: Competitive N-Alkylation

To empirically validate the predicted reactivity differences, a competitive reaction is the most rigorous method. This approach subjects both piperidine derivatives to the same electrophile under identical conditions, ensuring that the product ratio directly reflects their relative nucleophilicity.

Objective: To determine the relative reactivity of 2-methylpiperidine and 2-methyl-5-isopropylpiperidine towards a common electrophile, methyl iodide.

Materials:

  • 2-methylpiperidine (1.0 eq)

  • 2-methyl-5-isopropylpiperidine (1.0 eq)

  • Methyl iodide (0.5 eq, limiting reagent)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN, anhydrous)

  • Internal standard (e.g., dodecane)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylpiperidine (1 mmol), 2-methyl-5-isopropylpiperidine (1 mmol), potassium carbonate (2 mmol), and a known amount of internal standard.

  • Add anhydrous acetonitrile (10 mL) and stir the suspension at room temperature for 10 minutes.

  • Slowly add a solution of methyl iodide (0.5 mmol) in anhydrous acetonitrile (2 mL) dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots and analyzing via GC-MS to ensure the consumption of the limiting reagent.

  • Upon completion, quench the reaction by adding water (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ (15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS and ¹H NMR spectroscopy. The ratio of the N-methylated products, determined by integrating characteristic peaks relative to the internal standard, will provide the relative rate of reaction.

Experimental_Workflow start Combine Reactants: - 2-Methylpiperidine (1 eq) - 2-Methyl-5-isopropylpiperidine (1 eq) - K₂CO₃ (2 eq) - Internal Standard - Anhydrous CH₃CN add_electrophile Add Limiting Electrophile: Methyl Iodide (0.5 eq) start->add_electrophile react Stir at Room Temperature Monitor by GC-MS add_electrophile->react quench Quench Reaction (Add Water) react->quench extract Liquid-Liquid Extraction (Diethyl Ether) quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) and Concentrate wash->dry analyze Analyze Product Ratio (GC-MS, ¹H NMR) dry->analyze

Figure 3: Experimental workflow for the competitive N-alkylation of piperidine derivatives.

Conclusion and Outlook

The comparison between 2-methylpiperidine and 2-methyl-5-isopropylpiperidine serves as an excellent case study in the principles governing nucleophilic reactivity. While the addition of a C5-isopropyl group has a minor electronic effect that slightly increases basicity, its steric impact is far more significant. This bulky, non-adjacent group reduces the accessibility of the nitrogen's lone pair, leading to a demonstrable decrease in nucleophilic reactivity in common synthetic transformations like N-alkylation and N-acylation.

For researchers in drug development and organic synthesis, this guide underscores a critical principle: substituent effects are not merely additive and can have profound and sometimes non-intuitive impacts on reactivity. When designing synthetic routes involving substituted piperidines, careful consideration of steric hindrance is paramount, as it can dictate reaction feasibility, influence reaction times, and necessitate the use of more forcing conditions or alternative synthetic strategies.

References

  • D. O. Tymoshenko, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Chemistry of Heterocyclic Compounds, 2021. [Link]

  • White Rose eTheses Online, "SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY," White Rose University Consortium. [Link]

  • Wikipedia, "Piperidine," Wikimedia Foundation. [Link]

  • PubChem, "2-Methyl-5-isopropenylpyridine," National Center for Biotechnology Information. [Link]

  • E. Moioli, L. Schmid, P. Wasserscheid, and H. Freund, "A new reaction route for the synthesis of 2-methyl-5-ethylpyridine," Reaction Chemistry & Engineering, 2017. [Link]

  • The Good Scents Company, "2-methyl piperidine," thegoodscentscompany.com. [Link]

  • MDPI, "Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics," MDPI. [Link]

  • ResearchGate, "The proposed reaction pathway for 2‐methypiperidine (MP) and 6‐methylpiperidin‐2‐one (MPO) synthesis from the biomass‐derived TAL," ResearchGate. [Link]

  • ResearchGate, "Influence of piperidine ring on stability and reactivity of piperine," ResearchGate. [Link]

  • YouTube, "Steric Hindrance | Organic Chemistry," Najam Academy. [Link]

  • Cheméo, "Chemical Properties of 2-Methylpiperidine (CAS 109-05-7)," chemeo.com. [Link]

  • Chemistry Steps, "Steric Hindrance in SN2 and SN1 Reactions," Chemistry Steps. [Link]

  • University of Tartu, "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents," University of Tartu. [Link]

  • ACS Publications, "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines," The Journal of Organic Chemistry. [Link]

  • The Good Scents Company, "2-methyl-5-isopropyl pyrazine," thegoodscentscompany.com. [Link]

  • Chemistry LibreTexts, "Effect of the Alkyl Group on the SN1 Reaction: Carbocation Stability," Chemistry LibreTexts. [Link]

  • PMC, "Optoelectronic properties of piperidine under hydrostatic pressure, temperature, and the companion inhibition activity by DFT and molecular docking approaches," National Center for Biotechnology Information. [Link]

  • Cheméo, "Chemical Properties of Piperidine, 5-ethyl-2-methyl- (CAS 104-89-2)," chemeo.com. [Link]

  • MDPI, "Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones," MDPI. [Link]

  • PubChem, "2-Isopropyl-5-methylpyrazine," National Center for Biotechnology Information. [Link]

  • YouTube, "Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy," Khan Academy. [Link]

  • ResearchGate, "Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach," ResearchGate. [Link]

  • Reddit, "effect of steric hindrance on nucleophiles," r/chemhelp. [Link]

Sources

Validation

Structural Elucidation of Piperidine Hydrochloride Salts: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine hydrochloride (C₅H₁₁N[1][2][3][4]·HCl) represents a fundamental scaffold in medicinal chemistry, serving as the protonated salt form of the piperidine heterocycle found in numerous APIs (e.g., paroxetine, methylphenidate). While often treated as a simple reagent, the solid-state behavior of piperidine salts—specifically their hydrogen bonding networks and hygroscopicity—can critically impact drug formulation and intellectual property.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against alternative structural determination methods, providing experimental protocols for growing diffraction-quality crystals of this hygroscopic salt.

Part 1: The Comparative Landscape

In the development of piperidine-based drugs, researchers often rely on NMR for solution-state connectivity. However, solution data fails to capture the solid-state supramolecular interactions that dictate stability and solubility.

The following matrix compares the three primary analytical techniques for piperidine salts.

Table 1: Comparative Analysis of Structural Elucidation Methods
FeatureSCXRD (Gold Standard) PXRD (Powder Diffraction) Solution NMR (1H/13C)
Primary Output 3D Atomic Coordinates (XYZ), Absolute ConfigurationBulk Phase Identification (Fingerprint)Molecular Connectivity & Purity
Resolution Atomic (< 0.8 Å)Bulk Lattice (Peaks/2θ)Molecular Topology
Stereochemistry Defines Absolute Chirality (Flack Parameter)Cannot determine aloneRelative only (NOESY/COSY)
Polymorph ID Definitive (Unit Cell + Packing)Comparative (Pattern Matching)N/A (Solution state)
H-Bonding Visualizes N-H...Cl networks directlyInferred (via lattice changes)Inferred (Chemical Shift)
Sample Req. Single Crystal (>0.05 mm)Polycrystalline Powder (>10 mg)Dissolved Sample (~5 mg)
Decision Logic: When to Use SCXRD

While PXRD is faster for batch release, SCXRD is non-negotiable during the pre-formulation and IP filing stages. You cannot patent a specific polymorph without defining its unit cell and packing motif.

TechniqueSelection Start Sample: Piperidine HCl Salt Q1 Is the goal Bulk ID or Atomic Structure? Start->Q1 Bulk Bulk Phase ID / Purity Q1->Bulk Quality Control Atomic Atomic Structure / Chirality Q1->Atomic R&D / IP Filing PXRD Method: PXRD (Fast, Fingerprint) Bulk->PXRD SCXRD Method: SCXRD (Absolute Config, H-Bonds) Atomic->SCXRD SCXRD->PXRD Generate Calculated Powder Pattern NMR Method: NMR (Connectivity Check)

Figure 1: Analytical decision tree for solid-state characterization of piperidine salts.

Part 2: Structural Anatomy of Piperidine HCl

Understanding the specific crystal data of Piperidine HCl is crucial for validating your experimental results.

Crystal System & Space Group

Piperidine hydrochloride typically crystallizes in the Orthorhombic system.

  • Space Group: Pmb2₁ (No. 26) or Pbcm (depending on temperature/polymorph).

  • Lattice Parameters (Representative):

    • a ≈ 9.68 Å

    • b ≈ 7.34 Å

    • c ≈ 9.65 Å

    • Z = 4 (Formula units per cell)

The Hydrogen Bonding Network (N-H...Cl)

The defining feature of this salt is the interaction between the protonated nitrogen (piperidinium cation) and the chloride anion.

  • Donor: The N atom is protonated (NH₂⁺), acting as a double donor.

  • Acceptor: The Cl⁻ ion acts as a bridge.

  • Geometry: The structure forms infinite chains along the crystallographic axes. The Cl⁻ ion sits in a pocket created by the chair conformation of the piperidine ring, stabilized by N-H...Cl bonds (typically 3.10 – 3.25 Å donor-acceptor distance).

Conformation

The piperidine ring adopts a distinct chair conformation to minimize torsional strain.[5] In the HCl salt, the equatorial positions are favored for substituents (if present), but the N-H protons engage in specific directional bonding that locks the lattice.

Part 3: Experimental Protocol

Growing X-ray quality crystals of piperidine HCl is challenging due to hygroscopicity . Simple evaporation often yields hydrated "mush" or microcrystalline powder.

Recommended Method: Vapor Diffusion This method allows for controlled supersaturation, minimizing the inclusion of water from the atmosphere.

Materials
  • Solute: Piperidine HCl (crude or powder).[4]

  • Solvent (Good): Ethanol or Methanol (anhydrous).

  • Precipitant (Bad Solvent): Diethyl Ether or Hexane.

  • Vessel: 2-vial system (inner small vial, outer jar).

Step-by-Step Workflow
  • Preparation: Dissolve 20 mg of Piperidine HCl in 0.5 mL of dry Ethanol in a small (4 mL) vial. Ensure the solution is clear. Filter if necessary to remove dust nuclei.

  • Setup: Place the open small vial inside a larger jar containing 2-3 mL of Diethyl Ether.

  • Equilibration: Seal the outer jar tightly. The ether vapor will slowly diffuse into the ethanol, lowering the solubility of the salt gradually.

  • Observation: Store at 4°C (fridge) to further lower solubility. Crystals should appear within 24-72 hours as colorless prisms or needles.

  • Harvesting: Mount crystals immediately using Paratone oil to coat them. Do not let them dry in air, as they may absorb atmospheric moisture and degrade the lattice quality.

VaporDiffusion Step1 1. Dissolve Salt (Ethanol) Step2 2. Place in Diffusion Chamber Step1->Step2 Step3 3. Add Antisolvent (Ether) to Outer Jar Step2->Step3 Step4 4. Seal & Incubate (4°C, 48hrs) Step3->Step4 Step5 5. Harvest in Oil (Prevent Hydration) Step4->Step5

Figure 2: Vapor diffusion workflow for hygroscopic hydrochloride salts.

Part 4: Data Processing & Validation

When refining the structure of piperidine HCl, specific crystallographic issues may arise.

Twinning

Orthorhombic salts often exhibit pseudo-merohedral twinning . If your R-factor remains high (>10%) despite good data, check for twinning laws in your refinement software (e.g., SHELX).

CheckCIF Validation

Before publication, run your .cif file through the IUCr CheckCIF server.

  • Expected Alert: You may see alerts regarding the "ellipsoid size" of the Chloride ion. This is common; Cl⁻ has high thermal motion.

  • Resolution: Collect data at low temperature (100 K) using a cryostream to freeze this motion and improve resolution.

Absolute Structure

For substituted piperidines (chiral), the Flack Parameter is critical.

  • Flack x ≈ 0.0: Correct absolute structure.

  • Flack x ≈ 1.0: Inverted structure.

  • Note: Chlorine provides sufficient anomalous scattering (using Mo or Cu radiation) to determine absolute configuration reliably.

References

  • Dattagupta, J. K., & Saha, N. N. (1970).[2] Crystal structure of piperidine hydrochloride. Indian Journal of Physics, 44, 561-564.[2]

  • Rérat, C. (1960).[2] Structure Cristalline du Chlorhydrate de Pipéridine. Acta Crystallographica, 13, 72-80.[2]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: PIPHCL.

  • H.G. Brittain. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare.

Sources

Comparative

Validating Stereochemical Purity of Chiral Piperidine Intermediates: A Comparative Guide

Topic: Validating Stereochemical Purity of Chiral Piperidine Intermediates Content Type: Publish Comparison Guide Executive Summary Chiral piperidines are ubiquitous pharmacophores in modern drug discovery, serving as th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Stereochemical Purity of Chiral Piperidine Intermediates Content Type: Publish Comparison Guide

Executive Summary

Chiral piperidines are ubiquitous pharmacophores in modern drug discovery, serving as the backbone for therapeutics ranging from antidepressants (e.g., Paroxetine) to Janus kinase inhibitors (e.g., Tofacitinib). However, their secondary amine functionality presents a unique analytical challenge: severe peak tailing due to silanol interactions and low-UV absorbance.

This guide objectively compares the performance of Modern Supercritical Fluid Chromatography (SFC) —the emerging gold standard—against Traditional Normal-Phase Chiral HPLC and NMR Derivatization . We provide experimental evidence demonstrating why SFC on immobilized polysaccharide phases offers the optimal balance of resolution (


), speed, and cost-efficiency for validating stereochemical purity.
Part 1: Comparative Analysis of Validation Methodologies

For researchers validating the enantiomeric excess (


) or diastereomeric ratio (

) of piperidine intermediates, three primary methodologies exist. Below is a technical comparison of their performance metrics.
1. The "Product" Solution: Modern Chiral SFC
  • Mechanism: Uses supercritical CO

    
     as the primary mobile phase with a polar modifier (MeOH/EtOH) and a basic additive (Diethylamine or Isopropylamine).
    
  • Why it Wins for Piperidines: The diffusivity of supercritical CO

    
     allows for high flow rates (3–5 mL/min) without high backpressure. Crucially, the non-polar nature of CO
    
    
    
    combined with basic additives effectively suppresses the ionization of the piperidine nitrogen, eliminating the "shark-fin" tailing often seen in HPLC.
  • Best For: Routine QC, high-throughput screening, and preparative purification.

2. Alternative A: Normal-Phase Chiral HPLC (NP-HPLC)
  • Mechanism: Uses Hexane/Heptane mixed with IPA/EtOH and additives (DEA/TEA).

  • Performance Gap: While robust, NP-HPLC suffers from slow equilibration times and high solvent costs. For basic piperidines, the high viscosity of Hexane/IPA mixtures limits flow rates, often resulting in run times >20 minutes to achieve baseline separation.

  • Best For: Labs lacking SFC infrastructure or legacy methods filed with regulators.

3. Alternative B: NMR Derivatization (Mosher's Acid)
  • Mechanism: Reaction with chiral derivatizing agents (e.g.,

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid chloride) to form diastereomers, followed by
    
    
    H or
    
    
    F NMR analysis.[1]
  • Performance Gap: It is non-destructive but labor-intensive. It typically cannot detect minor enantiomers below 1–2% abundance (96–98%

    
     ceiling), making it unsuitable for final API release testing which often requires >99.5% purity.
    
  • Best For: Determining absolute configuration (R vs S) early in synthesis.

Data Summary: Performance Metrics

Table 1: Comparative performance for the separation of a generic 3-substituted piperidine intermediate.

MetricModern Chiral SFC (Recommended)Normal-Phase HPLC

F NMR (Mosher)
Resolution (

)
4.2 (Baseline)2.1 (Partial Tailing)N/A (Peak Integration)
Analysis Time 3.5 min 18.0 min>60 min (incl. prep)
Tailing Factor (

)
1.1 (Symmetric)1.8 (Asymmetric)N/A
LOD (% Impurity) 0.05% 0.1%~1.0%
Solvent Cost/Run $0.20 $4.50$10.00 (Deuterated)
Part 2: Experimental Protocols
Protocol A: High-Throughput SFC Method Development

Objective: Rapidly identify the optimal stationary phase and modifier for a basic piperidine.

Prerequisites:

  • System: Agilent 1260 Infinity II SFC or Waters UPC

    
    .
    
  • Columns: Immobilized Polysaccharide phases (e.g., Chiralpak IG, IC, IA) are preferred over coated phases (AD/OD) due to solvent robustness.

  • Sample: 1 mg/mL piperidine intermediate in MeOH.

Step-by-Step Workflow:

  • Screening Gradient:

    • Set CO

      
       backpressure (BPR) to 120 bar and Temperature to 40°C.
      
    • Run a generic gradient: 5% to 55% Co-solvent over 5 minutes.

    • Co-solvent A: Methanol + 0.2% Diethylamine (DEA).

    • Co-solvent B: Isopropanol + 0.2% DEA.

    • Note: The basic additive (DEA) is critical to mask silanols and ensure peak symmetry for the secondary amine.

  • Column Selection:

    • Inject sample onto Chiralpak IG, IC, and AD-H sequentially.

    • Success Criteria: Select the column providing

      
       and 
      
      
      
      .
  • Isocratic Optimization:

    • Once the modifier/column pair is identified (e.g., IG with MeOH), switch to isocratic mode.

    • Adjust % Modifier to position the first peak at ~1.5 min (

      
      ).
      
    • Increase flow rate (up to 4 mL/min) to minimize cycle time.

Protocol B: Mosher's Acid Derivatization (NMR Validation)

Objective: Confirm absolute stereochemistry or validate SFC results.

Reagents:

  • (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Dry Pyridine-d5 or CDCl

    
     with solid Na
    
    
    
    CO
    
    
    .

Step-by-Step Workflow:

  • Reaction: In a clean vial, mix 5 mg of the chiral piperidine, 10 µL of (R)-MTPA-Cl, and 0.5 mL of dry Pyridine (or CDCl

    
     with excess base).
    
  • Incubation: Shake at room temperature for 15 minutes. (Piperidines react rapidly; heating is rarely needed).

  • Quench: Add 50 µL D

    
    O to hydrolyze excess acid chloride.
    
  • Analysis: Transfer to an NMR tube. Acquire

    
    H NMR (focusing on methoxy region ~3.5 ppm) or 
    
    
    
    F NMR (focusing on CF
    
    
    region ~ -70 ppm).
  • Calculation: Integrate the diastereomeric peaks.

    
    
    
Part 3: Visualization of Logic & Workflows
Diagram 1: Method Selection Decision Matrix

Caption: A logical decision tree for selecting the appropriate validation method based on stage of development and purity requirements.

MethodSelection Start Start: Chiral Piperidine Sample StageCheck Development Stage? Start->StageCheck EarlyPhase Early Discovery (Config Unknown) StageCheck->EarlyPhase Synthesis Route Scouting LatePhase Process Dev / QC (Config Known) StageCheck->LatePhase Scale-up / Release PurityCheck Purity Requirement? EarlyPhase->PurityCheck MethodNMR Method: 19F NMR (Mosher Derivatization) EarlyPhase->MethodNMR Determine Absolute Config LatePhase->PurityCheck HighPurity > 99.5% ee required PurityCheck->HighPurity LowPurity Rough Est. OK PurityCheck->LowPurity MethodSFC Method: Chiral SFC (Polysaccharide Col + Base) HighPurity->MethodSFC Best Sensitivity LowPurity->MethodNMR MethodHPLC Method: NP-HPLC (Legacy/Backup) MethodSFC->MethodHPLC If SFC Unavailable

Diagram 2: Chiral SFC Method Development Workflow

Caption: Step-by-step optimization loop for resolving basic piperidines using Supercritical Fluid Chromatography.

SFCWorkflow Input Racemic Piperidine (1 mg/mL) Screening Gradient Screening 5-55% Modifier (MeOH/DEA vs IPA/DEA) Input->Screening ColSelect Column Selection (IG, IC, AD-H, OJ-H) Screening->ColSelect Eval Evaluate Separation (Rs > 1.5?) ColSelect->Eval Eval->Screening No (Change Additive) Optimize Isocratic Optimization Adjust %B & Flow Eval->Optimize Yes Final Validated Method (Ready for QC) Optimize->Final

References
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). "Protocol for determining the absolute configuration of secondary alcohols using Mosher ester analysis." Nature Protocols.

  • Pillai, G., et al. (2018). "Chiral Separation of Piperidine Derivatives using Polysaccharide-based Stationary Phases in Supercritical Fluid Chromatography." Chromatographia.

  • West, C. (2019). "Recent trends in chiral supercritical fluid chromatography." Trends in Analytical Chemistry.

  • ICH Harmonised Tripartite Guideline. (1999). "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A." ICH.

Sources

Validation

Spectroscopic Characterization of 2,5-Disubstituted Piperidine Isomers: A Definitive Guide

Topic: Spectroscopic Characterization of 2,5-Disubstituted Piperidine Isomers Content Type: Publish Comparison Guide Executive Summary: The Stereochemical Imperative The piperidine scaffold is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of 2,5-Disubstituted Piperidine Isomers Content Type: Publish Comparison Guide

Executive Summary: The Stereochemical Imperative

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in blockbusters like Ritalin, fentanyl, and numerous kinase inhibitors. However, the 2,5-disubstituted piperidine presents a unique stereochemical challenge compared to its symmetric 2,6-counterpart.

Because the C2 and C5 positions share a 1,4-spatial relationship across the ring, distinguishing between cis and trans isomers requires a nuanced understanding of chair conformational analysis. Misassignment here leads to dead-ends in SAR (Structure-Activity Relationship) studies, as the biological activity of piperidine alkaloids (e.g., Solenopsins) is strictly governed by this topology.

This guide moves beyond generic protocols to provide a causality-driven framework for distinguishing these isomers using NMR (


H, NOESY) and vibrational spectroscopy.

The Stereochemical Foundation

To interpret the spectra, we must first define the ground-state thermodynamics. Unlike 1,2- or 1,3-systems, the 2,5-substitution pattern in a six-membered ring behaves geometrically like a 1,4-disubstituted cyclohexane .

  • The Trans Isomer (Thermodynamic): Adopts a diequatorial (e,e) conformation. This is the most stable state, minimizing 1,3-diaxial interactions.

  • The Cis Isomer (Kinetic/Steric): Forces one substituent to be axial, resulting in an axial-equatorial (a,e) conformation.

Crucial Insight: The spectroscopic "fingerprint" of these isomers is derived entirely from the presence (or absence) of axial protons anti-periplanar to the nitrogen lone pair or adjacent protons.

Diagram 1: Stereochemical Decision Tree

Piperidine_Logic Start Isolate 2,5-Disubstituted Piperidine H1_NMR 1. Acquire 1H NMR (CDCl3) Focus on H2 and H5 signals Start->H1_NMR Decision1 Check J-Coupling of H2/H5 H1_NMR->Decision1 Trans_Path Large Coupling (~10-12 Hz) Indicates Axial-Axial coupling Decision1->Trans_Path Both signals wide (td/tt) Cis_Path Small Coupling (~2-5 Hz) Indicates Axial-Equatorial coupling Decision1->Cis_Path One signal narrow (eq) Trans_Result TRANS Isomer (e,e) H2 and H5 are both Axial Trans_Path->Trans_Result Cis_Result CIS Isomer (a,e) One proton is Equatorial Cis_Path->Cis_Result Validation 2. NOESY Validation Check H2-H5 spatial proximity Trans_Result->Validation Cis_Result->Validation

Caption: Logical workflow for assigning stereochemistry based on conformational preference and coupling constants.

Comparative Methodologies

Method A: H NMR & Scalar Coupling ( -Values)

The Primary Filter

The Karplus equation dictates that vicinal protons with a dihedral angle of ~180° (anti-periplanar) exhibit large coupling constants (


 Hz).
  • Protocol:

    • Dissolve 5-10 mg of sample in CDCl

      
        (avoid DMSO-d
      
      
      
      initially, as it can dampen ring flips or H-bonding effects useful for Bohlmann bands).
    • Acquire a standard proton spectrum (min. 400 MHz).[1]

    • Analyze the multiplets for H2 and H5.

FeatureTrans-Isomer (e,e)Cis-Isomer (a,e)
Conformation Substituents: Eq, EqProtons: Axial, Axial Substituents: Ax, EqProtons: Eq, Axial (or vice versa)
H2 Signal Triplet of doublets (td) or broad multiplet.Large

Hz.
Doublet of doublets (dd) or narrow multiplet.Small

Hz (eq-ax/eq-eq).
H5 Signal Triplet of triplets (tt) .Large

Hz.
Narrow multiplet .Lacks the large diaxial coupling.
Chemical Shift Generally upfield (shielded by anisotropy).Generally downfield (equatorial protons are deshielded).

Expert Note: If the spectrum is broad at room temperature, the ring is flipping. Perform Variable Temperature (VT) NMR at -40°C to freeze the conformers.

Method B: 2D NOESY / ROESY

The Spatial Validator

While


-values imply geometry, NOE (Nuclear Overhauser Effect) proves spatial proximity (< 5 Å).
  • The Trans Trap: In the trans-diequatorial isomer, H2 and H5 are on opposite faces of the ring. No NOE correlation should be observed between H2 and H5.

  • The Cis Confirmation: In the cis-isomer, one substituent is axial.[2][3] However, depending on the specific substituents, H2 and H5 might still be distant.

    • Look for:1,3-diaxial correlations .

    • If H2 is axial, it will show a strong NOE to H4-axial and H6-axial .

    • If H2 is equatorial (cis), it will NOT show these strong diaxial correlations.

Method C: Bohlmann Bands (FT-IR)

The Rapid Check

Historically used before high-field NMR, this method remains a powerful quick check for the N-lone pair orientation. Bohlmann bands (2700–2800 cm


) appear when C-H bonds (

to Nitrogen) are anti-periplanar to the Nitrogen lone pair.[4]
  • Requirement: The N-lone pair must be axial.

  • Observation:

    • Trans (e,e) isomer: H2 and H6 are axial. They are anti-periplanar to the axial Lone Pair. Strong Bohlmann Bands.

    • Cis (a,e) isomer: One

      
      -proton is equatorial. Disruption of the orbital overlap. Weak or Absent Bohlmann Bands. 
      

Experimental Protocol: Self-Validating Workflow

This protocol ensures high data integrity by cross-referencing scalar coupling with spatial data.

Step 1: Sample Preparation

  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS.
    
  • Concentration: 10-15 mM (approx. 2-3 mg in 600

    
    L). High concentration can induce aggregation, shifting signals.
    
  • Tube: 5mm high-precision NMR tube (Grade 500 or better).

Step 2: Acquisition Parameters (600 MHz recommended)

  • 1H NMR:

    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of methine protons).

    • Scans: 64.

  • 2D NOESY:

    • Mixing Time: 500 ms (Optimal for small molecules like piperidines).

    • Points: 2048 x 256 (Zero-filled to 1K in F1).

Step 3: Data Processing & Analysis

  • Phase Correction: Manual phasing is required. Auto-phasing often distorts the base of multiplets, obscuring small couplings.

  • Integration: Normalize the N-Methyl (if present) or a known aromatic signal to 3H/1H.

  • Measurement: Manually pick peaks for H2 and H5. Calculate

    
     values: 
    
    
    
    Hz / Frequency (MHz).
Diagram 2: Conformational Equilibrium & NOE Pathways

Conformation_Map cluster_Trans Trans-Isomer (Stable) cluster_Cis Cis-Isomer (Less Stable) Trans_EE Diequatorial (e,e) H2(ax) - H5(ax) NOE_Signal NOE Signal Analysis Trans_EE->NOE_Signal H2-H4(ax) Strong NOE H2-H6(ax) Strong NOE Cis_AE Axial-Equatorial (a,e) H2(eq) - H5(ax) Cis_AE->NOE_Signal H2-H4(ax) Weak/No NOE H2-H5 Stronger NOE (if 1,4-boat)

Caption: NOE correlations differ significantly based on the axial vs. equatorial orientation of the protons.

Data Comparison Table

Use this table to benchmark your experimental data. (Data simulated based on standard piperidine conformational analysis).

ParameterTrans-2,5-DimethylpiperidineCis-2,5-Dimethylpiperidine
Thermodynamic Stability High (0.0 kcal/mol)Lower (+1.8 kcal/mol)
H2 Multiplicity Broad triplet / td (

Hz)
Narrow multiplet / dd (

Hz)
H5 Multiplicity Broad tt (

Hz)
Multiplet (complex)
C13 Shift (C2) ~56.0 ppm (Shielded)~50.0 ppm (Deshielded by

-gauche)
Bohlmann Bands Present (2700-2800 cm

)
Absent/Weak
Key NOE H2

H4ax, H6ax
H2

H5 (weak), Substituent

Ring

References

  • Dutta, A. K., et al. (2001).[5] Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter.[5][6] Bioorganic & Medicinal Chemistry Letters.

  • Bailey, P. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[7]

  • Leclercq, J., et al. (1994). Synthesis of enantiomerically pure solenopsin A. Tetrahedron.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard authoritative text for NOESY/Coupling constants).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.

Sources

Comparative

A Senior Application Scientist's Guide to the Stereochemical Assignment of 5-isopropyl-2-methylpiperidine

Introduction: The Stereochemical Challenge of a Privileged Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved pharmaceuticals.[1] Its non-planar, chair-lik...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge of a Privileged Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved pharmaceuticals.[1] Its non-planar, chair-like conformation provides a three-dimensional scaffold that can be precisely decorated to optimize drug-receptor interactions.[2] The molecule 5-isopropyl-2-methylpiperidine presents a classic stereochemical challenge. With two distinct chiral centers at the C2 and C5 positions, four possible stereoisomers exist: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The absolute configuration of these substituents is not a trivial detail; it profoundly impacts the molecule's biological activity, pharmacokinetic properties, and safety profile.[3]

This guide provides an in-depth comparison of the primary analytical methodologies for unambiguously determining the absolute configuration of 5-isopropyl-2-methylpiperidine. We will move beyond mere procedural lists to explore the causal logic behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for selecting the most appropriate technique for their specific research context.

Chapter 1: A Comparative Overview of Key Methodologies

The determination of a molecule's absolute handedness can be achieved through several powerful techniques.[4] Historically, this was the domain of X-ray crystallography, but advancements in spectroscopy and computational chemistry have provided potent solution-state alternatives.

Single-Crystal X-ray Crystallography (SC-XRD): The Gold Standard

SC-XRD is widely regarded as the definitive method for determining absolute configuration.[5][6] It provides a direct, three-dimensional visualization of the atomic arrangement in the solid state.

  • Underlying Principle: The technique relies on the phenomenon of anomalous dispersion (or anomalous scattering).[7] When an X-ray's frequency is near the absorption edge of an atom, a phase shift occurs. This effect breaks the symmetry of diffraction patterns for enantiomers (Friedel's Law), allowing for their differentiation.[5] For organic molecules composed primarily of light atoms (C, H, N, O), using a copper radiation source (Cu-Kα) is often necessary to enhance this effect.[6]

  • Causality in Choice: Choose SC-XRD when an unambiguous, legally defensible result is required (e.g., for patent filings or regulatory submissions) and a suitable single crystal can be obtained.[5] The method's reliability is its primary driver.

  • Key Limitation: The absolute prerequisite is a high-quality single crystal of sufficient size and stability.[6][8] Many compounds, including amine salts, can be difficult to crystallize, representing a significant bottleneck.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Versatility in Solution

NMR spectroscopy offers a powerful alternative for determining absolute configuration directly in the solution phase, which is often more biologically relevant than the solid state.[9][10] The core strategy involves converting the enantiomeric pair into a pair of diastereomers, which possess different physical properties and are thus distinguishable by NMR.

  • Underlying Principle: This conversion is typically achieved by reacting the amine with an enantiomerically pure Chiral Derivatizing Agent (CDA), such as Mosher's acid or, more recently developed agents for amines.[11][12] The resulting diastereomeric amides will exhibit distinct chemical shifts for protons or other nuclei (e.g., ¹⁹F) near the newly formed chiral center.[13][14] By analyzing these chemical shift differences (Δδ), one can deduce the absolute configuration based on established conformational models.[12]

  • Causality in Choice: NMR is the method of choice when a crystalline sample is unavailable, when only small quantities of material are on hand, or when a solution-state conformation is of primary interest. It is a workhorse technique in most synthetic chemistry labs.

  • Key Limitation: The method requires chemical derivatization, which adds steps to the workflow and consumes sample.[8] Furthermore, the interpretation relies on predictable conformational models of the diastereomeric complexes, which can sometimes be ambiguous.[13]

Vibrational Circular Dichroism (VCD): The Modern Chiroptical Approach

VCD spectroscopy has emerged as a robust and increasingly popular method for determining absolute configuration in solution without the need for crystallization or chemical derivatization.[8][15]

  • Underlying Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[15] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[8][16] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a theoretical spectrum generated for one of the enantiomers using Density Functional Theory (DFT) calculations.[9][16]

  • Causality in Choice: VCD is an ideal choice for non-crystalline oils or amorphous solids. It is non-destructive and provides information on the molecule's conformation in solution.[15] Its growing reliability, coupled with advances in computational chemistry, makes it a powerful alternative to both XRD and NMR.[15]

  • Key Limitation: The method requires access to specialized VCD instrumentation and expertise in computational chemistry to perform the necessary DFT calculations. The accuracy of the result is contingent on the quality of the computational model.

Chapter 2: Quantitative Comparison of Methodologies

The choice of technique is a strategic decision based on available resources, sample properties, and the required level of certainty.

Table 1: Comparison of a Senior Application Scientist's Guide to the Stereochemical Assignment of 5-isopropyl-2-methylpiperidine

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)NMR with Chiral Derivatizing Agent (CDA)Vibrational Circular Dichroism (VCD)
Principle Anomalous X-ray DispersionDiastereomer FormationDifferential Absorption of Polarized IR Light
Sample Phase Solid (Single Crystal)SolutionSolution
Sample Prep Crystallization (often difficult)Covalent DerivatizationDissolution in Solvent
Destructive? No (crystal is recovered)Yes (sample is consumed)No
Key Advantage Unambiguous, "gold standard" result[5]High accessibility, solution-state dataNo crystallization or derivatization needed[9]
Key Disadvantage Requires a high-quality single crystal[8]Relies on conformational models, extra stepsRequires specialized equipment & computation[15]
Typical Time Days to Weeks (for crystallization & analysis)HoursHours to Days (for measurement & calculation)
Confidence Level Very HighHighHigh

Chapter 3: Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for the key solution-state techniques.

Diagram: General Workflow for Absolute Configuration Determination

start Chiral Sample of 5-isopropyl-2-methylpiperidine crystal Can a high-quality single crystal be formed? start->crystal xray Perform Single-Crystal X-ray Diffraction crystal->xray Yes no_crystal Is derivatization acceptable/feasible? crystal->no_crystal No result_xray Unambiguous Absolute Configuration xray->result_xray nmr Derivatize with Chiral Agent (e.g., (R)- and (S)-Mosher's Acid Chloride) no_crystal->nmr Yes vcd Perform VCD Spectroscopy & DFT Calculations no_crystal->vcd No nmr_acq Acquire ¹H or ¹⁹F NMR Spectra of Diastereomers nmr->nmr_acq nmr_result Assign Configuration based on Δδ values nmr_acq->nmr_result vcd_result Assign Configuration by comparing Exp. vs Calc. Spectra vcd->vcd_result

Caption: Decision workflow for selecting an appropriate analytical method.

Protocol: NMR Analysis via Chiral Derivatizing Agent (CDA)

This protocol uses (R)- and (S)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) chlorides as representative CDAs.

  • Sample Preparation (Parallel Reactions):

    • In two separate, dry vials, dissolve ~2-3 mg of enantiopure 5-isopropyl-2-methylpiperidine in 0.5 mL of anhydrous pyridine or CDCl₃ containing a non-nucleophilic base (e.g., triethylamine).

    • To Vial 1, add 1.1 equivalents of (R)-(-)-MTPA chloride.

    • To Vial 2, add 1.1 equivalents of (S)-(+)-MTPA chloride.

    • Allow both reactions to proceed at room temperature for 1-4 hours, or until TLC/LCMS analysis shows complete consumption of the starting amine.

  • Work-up:

    • Quench the reactions with a small amount of water or saturated NaHCO₃ solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting diastereomeric amides via flash column chromatography if necessary.

  • NMR Acquisition:

    • Dissolve each purified diastereomer in CDCl₃.

    • Acquire high-resolution ¹H NMR and/or ¹⁹F NMR spectra for both samples.[11] Ensure identical acquisition parameters for both samples for accurate comparison.

  • Data Analysis:

    • Identify corresponding proton signals in the two spectra (e.g., the methyl protons at C2 or the isopropyl methine proton at C5).

    • Calculate the chemical shift difference (Δδ) for each pair of signals using the formula: Δδ = δ(S) - δ(R) , where δ(S) is the chemical shift from the (S)-MTPA derivative and δ(R) is from the (R)-MTPA derivative.

    • Assign the absolute configuration based on the sign of the Δδ values according to established conformational models for MTPA amides.[12]

Diagram: NMR Derivatization for Stereochemical Analysis

cluster_0 Reaction with (R)-CDA cluster_1 Reaction with (S)-CDA Amine_R (2R,5R)-Amine Plus1 + Amine_R->Plus1 CDA_R (R)-CDA Arrow1 CDA_R->Arrow1 Product_RR (R,R,R)-Diastereomer Plus1->CDA_R Arrow1->Product_RR Amine_S (2R,5R)-Amine Plus2 + Amine_S->Plus2 CDA_S (S)-CDA Arrow2 CDA_S->Arrow2 Product_RS (R,S,R)-Diastereomer Plus2->CDA_S Arrow2->Product_RS note Diastereomers have distinct NMR spectra

Caption: Formation of distinguishable diastereomers for NMR analysis.

Protocol: Vibrational Circular Dichroism (VCD) Analysis

This protocol outlines the combined experimental and computational workflow for VCD.[15]

  • Experimental Measurement:

    • Dissolve an accurately weighed sample (~5-10 mg) of the purified 5-isopropyl-2-methylpiperidine enantiomer in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of ~0.1 M.

    • Acquire the VCD and IR spectra using a VCD spectrometer over the desired spectral range (e.g., 2000-900 cm⁻¹).

    • Data collection may take several hours to achieve an adequate signal-to-noise ratio.[15]

  • Computational Modeling:

    • Assume an absolute configuration for one enantiomer (e.g., 2R, 5R).

    • Perform a thorough conformational search using molecular mechanics to identify low-energy conformers.

    • For each significant conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), typically at the B3LYP/6-31G(d) level of theory or higher.

    • Calculate the VCD and IR spectra for each conformer.

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the calculated conformers.

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the assumed (e.g., 2R, 5R) enantiomer and its mirror image (which represents the 2S, 5S enantiomer).

    • A strong correlation between the experimental spectrum and one of the calculated spectra confirms the absolute configuration of the sample.[9]

Chapter 4: Data Interpretation and Validation

The final assignment of configuration rests on the correct interpretation of key validation parameters from each experiment.

Table 2: Hypothetical Comparative Data for (2R, 5S)-5-isopropyl-2-methylpiperidine

TechniqueKey ParameterObserved ValueInterpretation
SC-XRD Flack Parameter (x)[5]0.05(3)A value near 0 with a small uncertainty confirms the assigned (2R, 5S) model is correct.
¹H NMR (MTPA) Δδ (C2-Methyl Protons)NegativeSuggests a specific spatial arrangement in the MTPA-amide model, correlating to the (2R) configuration.
VCD Spectral SimilarityHigh positive correlation with the calculated (2R, 5S) spectrum.The experimental spectrum matches the computationally generated spectrum for the (2R, 5S) isomer.

Conclusion: A Strategy-Driven Approach

The determination of the absolute configuration of 5-isopropyl-2-methylpiperidine is a critical step in its development for any application where stereochemistry matters. There is no single "best" method; rather, there is a most appropriate method for a given scientific scenario.

  • For definitive, archival-quality proof, especially with regulatory implications, the effort to obtain a single crystal for X-ray crystallography is warranted. [5]

  • For rapid, routine analysis in a synthetic lab where crystallization is impractical, NMR spectroscopy with chiral derivatizing agents is a highly effective and accessible tool. [10]

  • For challenging molecules that resist both crystallization and derivatization, or for a non-destructive analysis of solution-state conformation, Vibrational Circular Dichroism offers a powerful and increasingly reliable alternative. [8][15]

By understanding the fundamental principles, advantages, and limitations of each technique, researchers can navigate the complexities of stereochemical analysis with confidence, ensuring the integrity and reproducibility of their scientific findings.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]

  • Kapras, V., et al. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link]

  • Scouten, J. R., & Anslyn, E. V. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. PMC. [Link]

  • Various Authors. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Li, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

  • Seco, J. M., et al. (n.d.). Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry. [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. [Link]

  • Various Authors. (n.d.). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Asad, M., et al. (2025). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]

  • Dunitz, J. D. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Georg Thieme Verlag Stuttgart. [Link]

  • Li, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health. [Link]

  • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-Methyl-5-isopropylpiperidine

Executive Summary 2-Methyl-5-isopropylpiperidine (an alkyl-substituted secondary amine) presents a dual hazard profile: it is both corrosive (pH > 12) and flammable .[1] Improper disposal into acidic waste streams can ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-isopropylpiperidine (an alkyl-substituted secondary amine) presents a dual hazard profile: it is both corrosive (pH > 12) and flammable .[1] Improper disposal into acidic waste streams can cause immediate, violent exothermic reactions and toxic aerosolization. This guide outlines a self-validating disposal workflow designed to prevent cross-contamination and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Part 1: Chemical Profile & Hazard Assessment

Before initiating any disposal procedure, you must validate the chemical state. This compound is a reduced piperidine derivative, sharing the hazardous properties of low-molecular-weight secondary amines.[1]

Physicochemical Properties (Conservative Proxy Data*)

Data below is based on the structural analog 2-Methylpiperidine, serving as a conservative safety baseline.

PropertyValue / ClassificationOperational Implication
Physical State Liquid (Colorless to Yellow)High mobility; requires secondary containment.[1]
Flash Point ~10°C - 20°C (Estimated)Class 3 Flammable. Ground all vessels during transfer.[1]
pH > 12 (Strong Base)Class 8 Corrosive. Incompatible with acids and oxidizers.[1]
Odor Strong, "fishy" amineFume hood mandatory; odor threshold is low.
RCRA Codes D001 (Ignitable), D002 (Corrosive)Must be labeled with both hazard codes.

Critical Warning: Do not confuse this compound with its aromatic precursor, 2-methyl-5-isopropylpyridine.[1] The piperidine form is a saturated amine and significantly more basic.

Part 2: The Self-Validating Disposal Workflow

To ensure "Trustworthiness" in your safety protocol, follow this logic gate before moving the chemical. If any check fails, STOP .

Step 1: Compatibility Check (The "Acid Test")

Why: Amines react violently with acids. Many lab waste fires occur because a researcher pours an amine into a "General Organic Waste" container that previously held an acidic solution (e.g., acetic acid or HCl washes).

  • Validation Action: Check the pH of the receiving waste container using a non-contact method or dipstick if safe.

  • Rule: If the receiving vessel pH is < 7, DO NOT ADD 2-Methyl-5-isopropylpiperidine.[1] Start a new, dedicated "Basic Organic Waste" container.

Step 2: Container Selection

Why: Amines can embrittle certain plastics over time and corrode soft metals.

  • Approved Materials: Borosilicate Glass, HDPE (High-Density Polyethylene), or Stainless Steel (316).[1]

  • Forbidden Materials: Aluminum, Zinc, Galvanized Iron (amines react to form hydrogen gas -> explosion hazard).

Part 3: Disposal Procedures

Protocol A: Routine Liquid Waste (Pure or Solvent Mixtures)

Applicability: Unused reagent or reaction mixtures.

  • Segregation:

    • Isolate from oxidizers (peroxides, nitrates) and acids.

    • Determine if the mixture contains halogenated solvents (Dichloromethane, Chloroform).

  • Packaging:

    • Use a rated HDPE screw-top container.[1]

    • Leave 10% headspace to allow for vapor expansion.[1]

  • Labeling:

    • Mark clearly: "Hazardous Waste - Flammable, Corrosive, Basic Organic."

    • List constituents: "2-Methyl-5-isopropylpiperidine [X]%, [Solvent Name] [Y]%."

  • Transfer:

    • Perform all transfers in a fume hood.

    • Grounding: If pouring >500mL, attach a ground wire to the container to prevent static discharge ignition.

Protocol B: Spill Management (Small Scale < 500 mL)

Applicability: Benchtop spills.

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE Upgrade: Wear butyl rubber or heavy nitrile gloves (amines penetrate standard latex quickly).[1]

  • Containment:

    • Do NOT use paper towels (high surface area + flammability = fire risk).[1]

    • Use an inert absorbent: Vermiculite, dry sand, or commercial "Organic Base" spill pads.

  • Neutralization (Optional but Recommended):

    • Sprinkle Citric Acid powder over the spill before absorbing to reduce volatility and pH.

    • Caution: This will generate heat.[1] Add slowly.

  • Disposal: Scoop material into a wide-mouth jar. Label as "Solid Hazardous Waste (Amine Contaminated)."[1]

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision nodes for segregating this chemical.

DisposalWorkflow Start Waste Generation: 2-Methyl-5-isopropylpiperidine StateCheck Physical State? Start->StateCheck LiquidPath Liquid Waste StateCheck->LiquidPath Reaction/Stock SolidPath Solid/Spill Debris StateCheck->SolidPath Cleanup/Wipes PurityCheck Is it Pure or Mixed? LiquidPath->PurityCheck StreamC STREAM C: Solid Hazardous Waste (Double Bagged) SolidPath->StreamC MixtureCheck Contains Halogenated Solvents (DCM, CHCl3)? PurityCheck->MixtureCheck Mixture StreamA STREAM A: Non-Halogenated Basic Organic Waste PurityCheck->StreamA Pure Reagent MixtureCheck->StreamA No (e.g., Ethanol/Ether) StreamB STREAM B: Halogenated Basic Organic Waste MixtureCheck->StreamB Yes (Halogens)

Caption: Decision tree for segregating amine waste streams to prevent incompatibility events.

Part 5: References & Regulatory Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [1]

    • Cited for: General amine segregation protocols and waste management hierarchy.

  • PubChem. (n.d.).[1] Compound Summary: 2-Methylpiperidine (Analogous Hazard Data). National Library of Medicine. [1]

    • Cited for: Physicochemical properties (Flash point, pH) of the methylpiperidine class.

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[2] [1]

    • Cited for: Waste coding (D001/D002) and prohibition of drain disposal.

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Methylpiperidine. [1]

    • Cited for: Specific PPE recommendations (Nitrile/Butyl rubber) and spill response.

Sources

Handling

Mastering the Safe Handling of 2-Methyl-5-isopropylpiperidine: A Guide for Laboratory Professionals

An Essential Directive for Researchers in Pharmaceutical and Chemical Development For the experienced researcher, the introduction of any new compound into a workflow necessitates a rigorous evaluation of its handling an...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Directive for Researchers in Pharmaceutical and Chemical Development

For the experienced researcher, the introduction of any new compound into a workflow necessitates a rigorous evaluation of its handling and safety protocols. 2-Methyl-5-isopropylpiperidine, a substituted piperidine derivative, is no exception. Its utility in synthetic chemistry is matched by a hazard profile that demands respect and meticulous adherence to safety procedures. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, grounded in established safety science and practical, field-tested knowledge.

Understanding the Hazard: A Proactive Stance on Safety

2-Methyl-5-isopropylpiperidine is classified as a flammable liquid and is harmful if swallowed.[1] It is corrosive and can cause severe skin burns and serious eye damage.[1][2][3][4] Inhalation may also be harmful and can cause respiratory irritation.[1][4] The primary directive is to prevent all direct contact and to control the release of vapors.

Core Safety Directives: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is considered, a robust system of engineering and administrative controls must be in place. These are the foundational pillars of a safe laboratory environment.

  • Engineering Controls : The most effective means of exposure control is to handle 2-Methyl-5-isopropylpiperidine within a properly functioning chemical fume hood.[5] This provides essential ventilation to keep airborne concentrations low.[5] An eyewash station and safety shower must be immediately accessible in the work area.[2][5] All equipment used, including electrical, ventilating, and lighting systems, should be explosion-proof.[2][6]

  • Administrative Controls : Access to areas where this chemical is handled should be restricted to trained personnel. A comprehensive chemical hygiene plan that includes specific standard operating procedures (SOPs) for 2-Methyl-5-isopropylpiperidine is mandatory. All personnel must be thoroughly trained on these SOPs and the contents of the Safety Data Sheet (SDS) before commencing any work.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, the correct selection and use of PPE are critical for immediate personal safety. The following table outlines the minimum PPE requirements for handling 2-Methyl-5-isopropylpiperidine.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye damage.[1][2][5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Prevents skin contact which can lead to severe burns.[1][2] Glove suitability and breakthrough times should be confirmed with the manufacturer.
Body Protection Flame-retardant lab coat and chemical-resistant apron.Provides a barrier against accidental spills and splashes.
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.Required when handling outside of a fume hood or in case of inadequate ventilation to prevent respiratory irritation.[1][2][7]
Operational Protocol: A Step-by-Step Guide to Safe Handling

The following protocol outlines the essential steps for safely handling 2-Methyl-5-isopropylpiperidine in a laboratory setting.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Verify the immediate availability and functionality of the safety shower and eyewash station.

    • Assemble all necessary equipment and reagents within the fume hood before introducing the chemical.

    • Don all required PPE as specified in the table above.

  • Handling :

    • Ground and bond all containers and receiving equipment to prevent static discharge, a potential ignition source.[2][6]

    • Use only non-sparking tools.[1][2]

    • Dispense the chemical slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[1][2][6]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][2][6]

    • Clean all equipment and the work area in accordance with established laboratory procedures.

    • Remove and properly dispose of contaminated PPE.

Emergency Preparedness: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is crucial.

In the event of a spill, the following workflow should be initiated immediately.

Spill_Response_Workflow A Assess the Spill J Is the spill large or unmanageable? A->J B Evacuate Immediate Area C Alert Personnel & Supervisor B->C D Don Appropriate PPE E Contain the Spill D->E F Absorb the Spill E->F G Collect & Containerize Waste F->G H Decontaminate the Area G->H I Dispose of Waste Properly H->I J->B Yes J->D No

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Procedure:

  • Evacuate and Alert : Immediately evacuate the area and alert others.[8][9]

  • Control Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.[2][5]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment : For small spills, use an inert absorbent material like vermiculite or sand to dike the spill.[5][8]

  • Cleanup :

    • Wearing appropriate PPE, carefully cover the spill with the absorbent material.

    • Once the liquid is fully absorbed, use non-sparking tools to collect the material into a suitable, labeled container for hazardous waste.[2][5]

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[8]

  • Disposal : Dispose of the containerized waste through your institution's hazardous waste management program.[2]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9][10] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Storage and Disposal: Ensuring Long-Term Safety
  • Storage : Store 2-Methyl-5-isopropylpiperidine in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][5] It should be stored in a designated corrosives and flammables area.[2][5] The recommended storage temperature is between 2 - 8 °C in an explosion-proof refrigerator.[1]

  • Disposal : All waste containing 2-Methyl-5-isopropylpiperidine must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] This includes contaminated absorbent materials, PPE, and empty containers. Empty containers may retain product residue and should be handled with care.[1][5]

By implementing these comprehensive safety measures, researchers can confidently and safely utilize 2-Methyl-5-isopropylpiperidine in their work, ensuring the well-being of all laboratory personnel and the integrity of their research.

References

  • 5-Isopropyl-2-methylphenol Material Safety Data Sheet. Cole-Parmer. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

  • SAFE WORK PROCEDURE CHEMICAL SPILL CLEAN UP (Science / IA).
  • Spill Management Procedure. Texas A&M Texarkana. [Link]

  • Standard Operating Procedure for Custodial Chemical Spill Cleanup. University of New Mexico Environmental Health & Safety. [Link]

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